Methyl methacrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQNEPGJFQJSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2, Array | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25188-98-1, 97555-82-3, 148947-96-0, 9011-14-7, 28261-32-7, 25188-97-0 | |
| Record name | Isotactic poly(methyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25188-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97555-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, labeled with carbon-14, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148947-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(methyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl methacrylate dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28261-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Syndiotactic poly(methyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25188-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2020844 | |
| Record name | Methyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl methacrylate monomer appears as a clear colorless liquid. Slightly soluble in water and floats on water. Vapors heavier than air. Vapors irritate the eyes and respiratory system. Containers must be heavily insulated or shipped under refrigeration. An inhibitor such as hydroquinone, hydroquinone methyl ester and dimethyl t-butylphenol is added to keep the chemical from initiating polymerization. The chemical may polymerize exothermically if heated or contaminated with strong acid or base. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with an acrid, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Fruity aroma, Colorless liquid with an acrid, fruity odor. | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/216 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methyl methacrylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl 2-methyl-2-propenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | METHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/712 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl methacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
213.8 °F at 760 mmHg (NTP, 1992), 100.5 °C, 214 °F | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/712 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl methacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
50 °F (NTP, 1992), 50 °F; 10 °C (open cup), 55 °F (Tag open cup), 10 °C o.c., 50 °F (open cup), (oc) 50 °F | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/712 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl methacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
1 to 10 mg/mL at 63.5 °F (NTP, 1992), Soluble in methyl ethyl ketone, tetrahydrofuran, esters, aromatic and chlorinated hydrocarbons, Miscible with ethanol, ethyl ether, acetone; soluble in chloroform, 1.500 lb/100 lb water at 68.02 °F, Sol in chloroform, For more Solubility (Complete) data for Methyl methacrylate (8 total), please visit the HSDB record page., 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.6, Slightly soluble in water; soluble in ether and acetone, Soluble (in ethanol), 1.5% | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl methacrylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl 2-methyl-2-propenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Methyl methacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9337 g/cu cm at 25 °C, Liquid heat capacity: 0.448 BTU/lb-F at 70 °F; Liquid thermal conductivity: 1.023 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.01119 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.361 BTU/lb-F at 75 °F, Relative density (water = 1): 0.94, 0.934-0.938, 0.94 | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0300 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl 2-methyl-2-propenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | METHYL METHACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/712 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl methacrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0426.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.5, 3.45 | |
| Record name | METHYL METHACRYLATE MONOMER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7108 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | METHYL METHACRYLATE | |
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Vapor Pressure |
40 mmHg at 77.9 °F (NTP, 1992), 40.0 [mmHg], 38.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg | |
| Record name | METHYL METHACRYLATE MONOMER | |
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| Record name | Methyl methacrylate | |
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| Record name | Methyl methacrylate | |
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Impurities |
The purity of commercial methyl methacrylate is typically 99.9% (specification, 99.8% min.); it contains traces of acidity as methacrylic acid (0.003% max.; specification, 0.005% max.) and water (0.03% max.; specification, 0.05% max.). Inhibitors added for storage and transportation are usually 10-50 ppm (specification, 9-55 ppm) methyl ether of hydroquinone and 25-60 ppm hydroquinone, although other phenolic inhibitors, such as dimethyl tert-butyl phenol, can also be used. | |
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Color/Form |
Colorless volatile liquid | |
CAS No. |
80-62-6, 9011-14-7, 9065-11-6, 35777-12-9 | |
| Record name | METHYL METHACRYLATE MONOMER | |
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| Record name | 2-Propenoic acid, 2-methyl-, methyl ester | |
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| Record name | Methyl methacrylate | |
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| Record name | METHYL METHACRYLATE | |
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| Record name | Methyl methacrylate | |
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| Record name | Methacrylic acid, methyl ester | |
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Melting Point |
-54 °F (NTP, 1992), -47.55 °C, -48 °C, -54 °F | |
| Record name | METHYL METHACRYLATE MONOMER | |
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Synthesis Methodologies of Methyl Methacrylate Monomer
Conventional Industrial Synthesis Pathways
Several well-established industrial processes are currently employed for the large-scale production of methyl methacrylate (B99206). These methods are characterized by their high production volumes and optimized economics, though some present environmental challenges.
Acetone (B3395972) Cyanohydrin (ACH) Route and Modified ACH Methods
A modified ACH method has been developed to address some of the drawbacks of the conventional route, particularly the generation of large quantities of ammonium (B1175870) bisulfate. This modified process involves the hydration of acetone cyanohydrin to α-hydroxyisobutyramide, which is then reacted with methanol (B129727) to produce methyl α-hydroxyisobutyrate and ammonia (B1221849). The methyl α-hydroxyisobutyrate is subsequently dehydrated to form methyl methacrylate. A key feature of this modified route is the ability to react the produced ammonia with methanol in the presence of a solid catalyst and oxygen to regenerate hydrogen cyanide, which can be recycled back into the process. google.com
Table 1: Comparison of Conventional and Modified ACH Routes
| Feature | Conventional ACH Route | Modified ACH Method |
|---|---|---|
| Starting Materials | Acetone, Hydrogen Cyanide, Sulfuric Acid, Methanol | Acetone, Hydrogen Cyanide, Water, Methanol |
| Key Intermediates | Acetone Cyanohydrin, Methacrylamide (B166291) Sulfate | Acetone Cyanohydrin, α-hydroxyisobutyramide, Methyl α-hydroxyisobutyrate |
| Byproducts | Ammonium Bisulfate | Ammonia (recycled to produce Hydrogen Cyanide) |
| Primary Advantage | Well-established, high-volume production | Reduced generation of acidic byproduct, recycling of ammonia |
C4 Oxidation Methods (Isobutylene or tert-Butyl Alcohol as Feedstock)
The C4 oxidation method utilizes isobutylene (B52900) or tert-butyl alcohol as the primary feedstock. longchangchemical.comgoogle.com This process typically involves a two-stage oxidation. In the first stage, isobutylene or tert-butyl alcohol is oxidized to methacrolein (B123484). longchangchemical.commdpi.com In the second stage, the methacrolein is further oxidized to methacrylic acid. longchangchemical.commdpi.com Finally, the methacrylic acid is esterified with methanol to produce this compound. longchangchemical.commdpi.com This route is considered more environmentally friendly than the ACH process as it avoids the use of highly toxic hydrogen cyanide and the production of ammonium bisulfate. researchopenworld.comresearchopenworld.com
Different catalysts are employed for each step. For the initial oxidation of isobutylene, Mo-Bi composite oxide catalysts are often used. longchangchemical.comcnchem1688.com The subsequent oxidation of methacrolein to methacrylic acid can be catalyzed by heteropoly compounds such as those containing molybdenum and phosphorus. techconnect.org The final esterification step can be carried out in either a liquid or gas phase. longchangchemical.com
Ethylene-Based Synthesis Routes (Propionaldehyde Route, Methyl Propionate (B1217596) Route)
Ethylene-based routes offer an alternative pathway to MMA production, with the key advantage of using readily available and low-cost ethylene (B1197577) as a starting material. longchangchemical.comaidic.it
The Propionaldehyde (B47417) Route begins with the hydroformylation of ethylene to produce propionaldehyde. longchangchemical.comwikipedia.org The propionaldehyde is then condensed with formaldehyde (B43269) in the presence of a secondary amine catalyst to form methacrolein. wikipedia.orgresearchgate.net The resulting methacrolein is then oxidized to methacrylic acid, which is subsequently esterified with methanol to yield this compound. longchangchemical.comwikipedia.org
The Methyl Propionate Route , also known as the BASF process, involves the carbonylation of ethylene in the presence of methanol to directly form methyl propionate. longchangchemical.comwikipedia.org This is followed by a condensation reaction with formaldehyde to produce this compound. wikipedia.org This route is considered highly efficient due to the direct formation of the methyl ester in the first step. wikipedia.org
Methacrylonitrile (MAN) Process
The Methacrylonitrile (MAN) process, developed by Asahi Kasei, is another significant industrial route for MMA synthesis. cnchem1688.com This process starts with the ammoxidation of isobutylene to produce methacrylonitrile. wikipedia.orgcnchem1688.com The MAN is then hydrated using sulfuric acid to form methacrylamide, which is subsequently esterified with methanol to yield this compound. wikipedia.orgcnchem1688.com A key advantage of the MAN route is that it can utilize much of the existing infrastructure from an ACH plant. cnchem1688.com
Mitsubishi Gas Chemicals has proposed a modification to this process that avoids the use of sulfuric acid for the hydration of MAN to methacrylamide, instead using a different method before esterification with methylformate to obtain MMA. wikipedia.org
Emerging and Green Synthesis Approaches
In response to the environmental drawbacks of some conventional methods, research has focused on developing more sustainable and "green" synthesis routes for this compound. These emerging approaches often involve advancements in catalysis to improve efficiency and reduce waste.
Catalytic Advancements in this compound Synthesis
Significant research is being conducted to develop novel catalysts that can enable more direct and environmentally benign routes to MMA. One promising area is the direct oxidative esterification of methacrolein with methanol to form MMA in a single step. mdpi.com This approach is more energy-efficient and cost-effective compared to the two-step oxidation and esterification process. mdpi.com
Gold-based nanocatalysts have shown considerable promise for this one-step oxidative esterification. mdpi.com For instance, gold nanoclusters supported on Zn-Al mixed oxides have demonstrated high activity and selectivity in converting methacrolein to MMA. mdpi.com The basicity of the catalyst support plays a crucial role in this reaction, as it facilitates the formation of a hemiacetal intermediate, which is a key step in the formation of MMA. mdpi.com
Another area of catalytic advancement is the development of catalysts for the gas-phase synthesis of MMA from methyl propionate and formaldehyde. acs.org The Lucite α process, for example, utilizes a Cs2O catalyst supported on SiO2 for this reaction. acs.org More recent research has explored the use of gallium-based bifunctional catalysts for the in-situ production of formaldehyde from methanol, which then reacts with methyl propionate to form MMA. acs.org
Furthermore, heteropolyacids are being investigated as efficient catalysts for the oxidation of C4 hydrocarbons like isobutane (B21531) directly to methacrylic acid, offering a more direct route to the MMA precursor. researchopenworld.comrsc.org These catalysts possess both acidic and oxidative properties, making them suitable for such transformations. researchopenworld.com
Table 2: Overview of Emerging Synthesis Approaches
| Approach | Key Innovation | Feedstocks | Catalyst Examples | Potential Advantages |
|---|---|---|---|---|
| Direct Oxidative Esterification | Single-step conversion of methacrolein to MMA | Methacrolein, Methanol, Oxygen | Gold nanoclusters on Zn-Al mixed oxides, Pd-Pb catalysts | Increased energy efficiency, reduced process steps |
| Gas-Phase Catalysis | In-situ generation of formaldehyde | Methyl Propionate, Methanol | Cs2O/SiO2, Gallium-based bifunctional catalysts | Process integration, potential for continuous flow reactions |
| Direct Oxidation of C4 Hydrocarbons | Direct conversion of isobutane to methacrylic acid | Isobutane, Oxygen | Heteropolyacids (e.g., Keggin-type) | Utilization of less expensive feedstock, fewer reaction steps |
Bio-based Feedstock Development for this compound Production
The transition from petrochemical-based production to more sustainable methods has led to significant research into bio-based routes for MMA synthesis. These methods aim to reduce the environmental footprint by utilizing renewable resources. google.com A prominent strategy involves the fermentation of sugars and other biomass-derived materials to produce chemical intermediates that can then be catalytically converted to methacrylic acid (MAA), the direct precursor to MMA. researchgate.net
One of the most explored bio-based intermediates is itaconic acid , which can be produced industrially through the fermentation of carbohydrates by fungi like Aspergillus terreus. researchgate.netresearchgate.net The subsequent step involves the selective decarboxylation of itaconic acid to yield MAA. Research has demonstrated various catalytic systems for this conversion. For instance, using a barium hexa-aluminate (BHA) catalyst, a 50% final yield of MAA was achieved under relatively mild conditions of 250 °C and 20 bar of N2 pressure. researchgate.netlookchem.com Other studies have explored noble metal catalysts, with a 5 wt % Platinum on alumina (B75360) (Pt/Al2O3) catalyst achieving a 68% MAA yield in the presence of sodium hydroxide (B78521). acs.org While effective, the use of precious metals and corrosive bases presents cost and sustainability challenges. acs.org
Another promising bio-based pathway starts from glucose and proceeds through a hybrid approach of fermentation and thermocatalysis to produce citramalic acid . nsf.govacs.org Engineered E. coli has been shown to produce citramalic acid from glucose with a high yield, reaching 91% of the theoretical maximum. nsf.govacs.org The citramalic acid is then converted to MAA through catalytic decarboxylation and dehydration. This process has demonstrated a selectivity of approximately 71% for the combined production of MAA and its intermediate, α-hydroxyisobutyric acid, at 250 °C. nsf.gov An alumina catalyst was found to increase the selectivity to MAA to 63.2% in a single pass. acs.org
The development of bio-based routes also includes leveraging other intermediates from biological pathways. For example, isobutyric acid , produced via fermentation, can be dehydrogenated to produce MAA, although conversion yields have been a challenge, with demonstrated yields around 40%. nih.gov Similarly, 2-hydroxyisobutyric acid can be dehydrated to form MAA with reported conversion yields of 71.5%. nih.gov
Table 1: Performance of Catalytic Systems in the Conversion of Bio-based Feedstocks to Methacrylic Acid (MAA)
| Bio-based Feedstock | Catalyst | Reaction Temperature (°C) | MAA Yield (%) | MAA Selectivity (%) |
|---|---|---|---|---|
| Itaconic Acid | Barium hexa-aluminate (BHA) | 250 | 50 | High |
| Itaconic Acid | 5 wt % Pt/Al2O3 with NaOH | Not Specified | 68 | Not Specified |
| Citramalic Acid | Alumina | 250 | Not Specified | 63.2 |
| Isobutyric Acid | Not Specified | Not Specified | ~40 | Not Specified |
| 2-Hydroxyisobutyric Acid | Not Specified | Not Specified | 71.5 (Conversion) | Not Specified |
Condensation Reactions in this compound Synthesis
Condensation reactions, particularly aldol (B89426) condensation, represent a significant non-petrochemical route to MMA. These reactions typically involve the C-C bond formation between a propionate derivative and formaldehyde. acs.orgacs.org
A widely studied method is the vapor-phase aldol condensation of methyl propionate (MP) with formaldehyde (HCHO) . acs.orgresearchgate.net This reaction is an environmentally friendly alternative as it avoids the use of toxic reagents. researchgate.net The performance of this reaction is highly dependent on the catalyst used. Supported cesium catalysts have shown notable activity. researchgate.net For example, a cesium hydroxide catalyst supported on silica (B1680970) (CsOH/SiO2) demonstrated a 14% conversion of methyl propionate with an 86% selectivity to MMA. researchgate.net The catalyst's performance is influenced by the cesium content and the nature of the support material, with silica being particularly effective at minimizing side reactions. researchgate.net
Researchers have also investigated more complex catalyst formulations. A Zr-Mg-Cs/SiO2 catalyst was found to have moderate activity for this condensation reaction. researchgate.net The reaction thermodynamics indicate that while the conversion of methyl propionate can be thermodynamically favorable, the process is often limited by kinetics, suggesting that catalyst design and reaction conditions are crucial for achieving high yields. acs.org A thermodynamic analysis of a coal/biomass-based route involving the aldol condensation of methyl acetate (B1210297) (a related reaction) suggests that moderate temperatures (350–400 °C) and a high methanol-to-methyl acetate ratio (>2) are favorable for MMA production. bohrium.comscispace.comacs.org
Another important condensation reaction in the synthesis pathway to MMA is the condensation of propionaldehyde with formaldehyde to produce methacrolein, a key intermediate that is subsequently oxidized and esterified to MMA. jproeng.comresearchgate.net This reaction can be efficiently catalyzed by secondary amines. For instance, using diethylamine (B46881) as a catalyst in a Mannich-type reaction has resulted in methacrolein yields as high as 94%. jproeng.com L-proline has also been identified as an effective catalyst for this condensation, achieving high conversion and yield under mild conditions. rsc.org
Table 2: Performance of Catalysts in Condensation Reactions for MMA Synthesis and its Intermediates
| Reactants | Product | Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|---|
| Methyl Propionate + Formaldehyde | This compound | CsOH/SiO2 | 14 | 86 | Not Specified |
| Methyl Propionate + Formaldehyde | This compound | Zr-Mg-Cs/SiO2 | Moderate Activity | Not Specified | Not Specified |
| Propionaldehyde + Formaldehyde | Methacrolein | Diethylamine | Not Specified | Not Specified | 94 |
| Propionaldehyde + Formaldehyde | Methacrolein | L-proline | 97 | Not Specified | 94 |
Polymerization Chemistry of Methyl Methacrylate
Radical Polymerization of Methyl Methacrylate (B99206)
Radical polymerization of MMA involves the sequential addition of monomer molecules to a growing polymer chain that has a radical active center. The process can be broadly categorized into conventional free radical polymerization (FRP) and controlled radical polymerization (CRP) techniques. While FRP is a robust and straightforward method, CRP techniques offer greater control over the polymer's molecular weight, architecture, and functionality.
The polymerization of methyl methacrylate via free radical polymerization begins with initiation , a two-step process. First, an initiator molecule, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), undergoes thermal or photochemical decomposition to generate two primary free radicals. vt.edunih.gov These highly reactive radicals then attack the carbon-carbon double bond of an MMA monomer molecule, creating an active center and initiating the polymer chain. nih.govwikipedia.org
The propagation stage involves the rapid and sequential addition of monomer units to the initiated radical chain. wikipedia.org This process leads to the growth of the polymer chain. wikipedia.org In MMA polymerization, the addition typically occurs in a "head-to-tail" fashion, which is the most common linkage. researchgate.net
Finally, termination occurs when the active radical center is destroyed, ending the growth of the polymer chain. nih.gov For PMMA, termination can happen through two primary mechanisms:
Combination (or coupling) , where the radical ends of two growing chains join to form a single, longer polymer chain. vt.eduwikipedia.org
Disproportionation , where a hydrogen atom is transferred from one growing chain to another. This results in two polymer molecules: one with a saturated end group and another with a terminal double bond. vt.eduwikipedia.org At 60°C, termination for MMA polymerization occurs predominantly through disproportionation (79%) over combination (21%). vt.edu
Chain transfer is a process that can occur during free radical polymerization where the active radical of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, initiator, or a specifically added chain transfer agent (CTA). fiveable.mewikipedia.org This reaction terminates the growth of the original polymer chain and creates a new radical that can initiate the growth of a new chain. kpi.ua The primary consequence of chain transfer is a reduction in the polymer's molecular weight. fiveable.me Thiols, such as n-dodecyl mercaptan, are commonly used as CTAs in the polymerization of MMA to control molecular weight. kpi.ua The chain transfer constant (CM), which is the ratio of the rate coefficient for transfer (ktr) to the rate coefficient for propagation (kp), quantifies the efficiency of this process. For MMA at 50°C, the CM value has been reported as 5.15 x 10-5. uq.edu.au
The free radical polymerization of MMA is characterized by distinct kinetic phenomena known as the gel and glass effects, which arise from diffusional limitations as monomer conversion increases. researchgate.nettandfonline.com
The gel effect , also known as autoacceleration, is a significant increase in the polymerization rate and molecular weight that occurs at intermediate monomer conversions (typically starting around 15-20%). tandfonline.com As the polymerization proceeds, the viscosity of the reaction medium increases, which severely hinders the diffusion of large polymer radicals. This decrease in mobility reduces the rate of termination reactions, which rely on two macroradicals encountering each other. tandfonline.comresearchgate.net The concentration of active radicals increases, leading to a rapid acceleration of the polymerization rate. researchgate.net
The glass effect occurs at very high conversions when the reaction temperature drops below the glass transition temperature of the monomer-polymer mixture. tandfonline.com At this stage, the reaction mass becomes glassy, and the diffusion of even small monomer molecules to the active radical sites is severely restricted. researchgate.nettandfonline.com This leads to a decrease in the propagation rate constant and causes the polymerization to slow down and eventually stop before reaching 100% conversion. tandfonline.comresearchgate.net
Controlled radical polymerization (CRP), often referred to as "living" radical polymerization, encompasses a range of techniques that provide enhanced control over the polymerization process compared to conventional FRP. cmu.edu These methods minimize irreversible termination and chain transfer reactions by establishing a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species. kpi.ua This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. cmu.eduscirp.org One of the most robust and widely studied CRP techniques for MMA is Atom Transfer Radical Polymerization (ATRP). cmu.edu
Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method used for polymerizing a wide variety of monomers, including this compound. acs.orgcmu.edu The fundamental principle of ATRP is a reversible redox process catalyzed by a transition metal complex, which establishes an equilibrium between active propagating radicals and dormant species. cmu.eduadvancedsciencenews.com
The typical ATRP system for MMA consists of an alkyl halide initiator (e.g., ethyl 2-bromopropionate), a transition metal catalyst (commonly a copper(I) or iron(II) salt), and a ligand (such as a bipyridine or phenanthroline derivative). kpi.uaacs.orgacs.org The catalyst complex reversibly abstracts a halogen atom from the dormant polymer chain end to generate a propagating radical and a higher oxidation state metal complex (the deactivator). scirp.org This equilibrium keeps the concentration of active radicals very low, thus suppressing termination reactions. acs.org
Key findings in the ATRP of MMA include:
Copper-based systems : Homogeneous ATRP catalytic systems using copper(I) bromide (CuBr) with substituted bipyridine ligands can produce well-defined PMMA with polydispersities as low as 1.1 and controlled molecular weights up to 180,000 g/mol . cmu.eduacs.org The use of ligands like 4,4'-bis(5-nonyl)-2,2'-bipyridine (dNbipy) creates a homogeneous reaction mixture, allowing for faster and more controlled polymerization compared to heterogeneous systems. acs.org
Iron-based systems : Iron(II) chloride coordinated with isophthalic acid has been successfully used as a catalyst for the ATRP of MMA, yielding controlled polymers with molecular weights up to 50,000 g/mol . acs.org Activators Generated by Electron Transfer (AGET) ATRP, an advancement that allows the use of air-stable Fe(III) precursors, has also been effectively applied to MMA polymerization. scirp.org14.139.213
Kinetics : The rate of polymerization in ATRP is first order with respect to monomer concentration, which is demonstrated by the linear relationship between ln([M]0/[M]) and time. kpi.uatandfonline.com The molecular weight of the resulting polymer increases linearly with monomer conversion, confirming the "living" or controlled nature of the polymerization. kpi.uaacs.org
Interactive Table: ATRP Systems for this compound Polymerization
This table summarizes various catalyst systems and conditions used in the Atom Transfer Radical Polymerization (ATRP) of this compound.
| Catalyst System | Initiator | Solvent | Temperature (°C) | Key Findings | Reference |
| CuBr / dNbipy | p-TSCl | Diphenyl Ether | 90 | Controlled Mn up to 180,000; Polydispersity as low as 1.1. cmu.eduacs.org | acs.org, cmu.edu |
| Pd(OAc)2 / PPh3 | CCl4 | Toluene (B28343) | 70 | Well-controlled polymerization with high initiator efficiency. acs.org | acs.org |
| FeCl2 / Isophthalic Acid | Ethyl 2-bromopropionate | DMF | - | Controlled polymerization up to Mn of 50,000. acs.org | acs.org |
| CuCl / phen | CCl4 | p-xylene | - | 'Living' nature confirmed by linear Mn vs. conversion. kpi.ua | kpi.ua |
| FeCl3 / Ascorbic Acid (AGET) | CCl4 | DMF | 70 | Confirmed living features with narrow molecular weight distribution. scirp.org | scirp.org |
Controlled Radical Polymerization Techniques for this compound
Plasma-Initiated Polymerization of this compound
Plasma-initiated polymerization (PIP) is a technique that utilizes plasma to generate initiating species for the polymerization of monomers like this compound (MMA). kpi.uamdpi.com A key characteristic of PIP is its ability to produce ultra-high molecular weight polymers and continue polymerization for extended periods, sometimes for weeks or months. kpi.ua The initiation can be caused by volatile products of the plasma, which are long-lived free radicals. kpi.ua
The mechanism of plasma-initiated polymerization of MMA is believed to proceed via a free-radical mechanism. tandfonline.com Evidence for this includes the fact that the polymerization is inhibited by substances known to scavenge free radicals. nih.gov Furthermore, the stereochemical structure of the resulting poly(this compound) (PMMA), as determined by high-resolution NMR spectroscopy, is very similar to that of PMMA prepared through conventional free-radical polymerization. tandfonline.com
A notable aspect of PIP of MMA is the potential for the growing radicals to be negatively charged. mdpi.comnih.gov When conducted in a high-voltage DC electric field, the polymerization shows a preferential distribution of the polymer at the anode, indicating the negatively charged nature of the propagating radicals. mdpi.comnih.gov This suggests the involvement of a one-electron transfer reaction in the monomer activation. mdpi.comnih.gov At sufficiently high voltages, an acceleration of the polymerization is observed, along with an increase in molecular weights and a decrease in molecular weight distributions, which is attributed to the dissociation of ion pairs of the growing radicals. mdpi.comnih.gov
The polymerization is typically carried out by exposing the monomer, often in a frozen state, to a radio-frequency discharge for a short period. The monomer is then melted and the polymerization is initiated by the dissolved products from the plasma discharge. kpi.ua
Influence of Initiators and Solvents on this compound Polymerization
The choice of initiator and solvent significantly impacts the polymerization of this compound (MMA). The initiator's primary function is to decompose and produce free radicals that initiate the polymerization process. nih.gov The concentration of the initiator can be varied to control the molecular weight of the resulting polymer. nih.gov
Different initiators exhibit different decomposition rates and are effective at different temperatures. akjournals.comakjournals.com For instance, a study comparing four initiators—2,2'-azobis(isobutyronitrile) (AIBN), 2,2'-azobis(2,4-dimethylvaleronitrile), dilauroyl peroxide, and bis(4-t-butylcyclohexyl)peroxydicarbonate—found that the polymerization enthalpy and kinetic parameters were dependent on the type of initiator used. akjournals.comakjournals.com An initiator with a shorter decomposition half-life was observed to shift the onset of the gel effect to a higher conversion, intensify it, and lead to a lower average molar mass of the polymer. akjournals.comakjournals.com Encapsulating the initiator can delay the reaction and reduce the maximum reaction rate compared to using unencapsulated initiators. nih.gov
Solvents also play a crucial role in MMA polymerization. In solution polymerization, the choice of solvent can affect the reaction rate. For example, in the solution polymerization of MMA in toluene initiated by dibenzoyl peroxide, the addition of a quaternary ammonium (B1175870) chloride was found to reduce the lag time and decrease the polymerization rate. chem-soc.si Some basic aprotic solvents have been shown to enhance the polymerization rate, while some protic ones diminish it. chem-soc.si In a study using a mixed solvent of a monovalent alkyl alcohol and benzene (B151609) or an alkylbenzene, the polymerization was carried out in a uniform solution. google.com
The polarity of the solvent is particularly important in anionic polymerization, where it can influence the association equilibrium of the active species. tubitak.gov.tr For example, in the anionic polymerization of MMA using a n-butyl lithium/pyridazine initiator system, the molecular weight of the resulting poly(this compound) (PMMA) could be better controlled in tetrahydrofuran (B95107) (THF) than in toluene. tubitak.gov.tr
Bulk, Solution, Suspension, and Emulsion Polymerization Techniques
Poly(this compound) (PMMA) can be synthesized through several free-radical polymerization techniques, including bulk, solution, suspension, and emulsion polymerization. nih.govacs.org Each method offers distinct advantages and challenges.
Bulk polymerization is carried out with only the monomer and an initiator. While it can produce high-purity polymer, it faces technical difficulties such as low conversion rates, high viscosity which impedes heat transfer, and challenges in separating residual monomer. matchemmech.com
Solution polymerization involves dissolving the monomer and initiator in a suitable solvent. scribd.com For example, MMA can be polymerized in benzene with benzoyl peroxide as the initiator. scribd.com This method allows for better heat control compared to bulk polymerization. After the reaction, the polymer is typically precipitated by adding a non-solvent like ethanol. scribd.com The use of a solvent, however, necessitates an additional step for its removal and recycling.
Suspension polymerization disperses the monomer, which contains a dissolved initiator, as small droplets in a continuous phase, usually water. scribd.comgoogle.com Suspending agents are used to maintain the dispersion and prevent the droplets from coalescing. google.comscispace.com The polymerization occurs within these droplets, forming polymer beads. scribd.com The size of the resulting PMMA beads can be controlled by factors such as the agitation rate and the amount and nature of the dispersing agent. scribd.com This technique offers good heat dissipation and temperature control due to the aqueous phase. matchemmech.com
Emulsion polymerization involves emulsifying the hydrophobic monomer in an aqueous phase with the help of a surfactant (emulsifier). nih.govorientjchem.org The initiation is typically carried out using a water-soluble initiator. acs.org The primary functions of the surfactant are to control the particle size and stabilize the resulting latex. nih.govacs.org This method can produce high molecular weight polymers at a fast polymerization rate. orientjchem.org A variation of this is miniemulsion polymerization, where the monomer droplets are much smaller. mdpi.com
Table 2: Comparison of Polymerization Techniques for this compound
| Technique | Description | Key Features |
|---|---|---|
| Bulk | Polymerization of neat monomer with an initiator. matchemmech.com | High purity polymer, but poor heat control and high viscosity. matchemmech.com |
| Solution | Monomer and initiator are dissolved in a solvent. scribd.com | Better heat control, but requires solvent removal. scribd.com |
| Suspension | Monomer droplets are dispersed in a continuous phase (usually water). scribd.com | Good heat dissipation, produces polymer beads. matchemmech.comscribd.com |
| Emulsion | Monomer is emulsified in an aqueous phase with a surfactant. nih.govorientjchem.org | High molecular weight, fast polymerization rate. orientjchem.org |
This table provides a summary of the different polymerization techniques used for this compound.
Ionic Polymerization of this compound
Anionic Polymerization Mechanisms and Control of Poly(this compound) Microstructure
Anionic polymerization of this compound (MMA) offers a pathway to control the microstructure, specifically the tacticity, of the resulting poly(this compound) (PMMA). researchgate.net Tacticity, the stereochemical arrangement of the monomer units in the polymer chain, significantly influences the physical and mechanical properties of the polymer. rsc.org The primary tacticities are isotactic (substituents on the same side of the polymer backbone), syndiotactic (substituents on alternating sides), and atactic (random arrangement).
The mechanism of anionic polymerization involves the initiation of the monomer by a nucleophilic initiator, creating a propagating carbanion. The stereochemistry of the monomer addition to this growing chain end is influenced by several factors, including the nature of the initiator, the solvent, and the temperature. tubitak.gov.trtandfonline.com Termination reactions can occur, particularly at higher temperatures, which can broaden the molecular weight distribution of the polymer. tandfonline.com Proposed termination mechanisms include reaction with the monomer's ester function, intramolecular cyclization of the anion, or reaction with the polymer's ester function. tandfonline.com
Control over the microstructure is often achieved by carefully selecting the polymerization conditions. For instance, the use of certain initiator systems and solvents can favor the formation of a specific tacticity. Isospecific living anionic polymerization of MMA, leading to highly isotactic PMMA, can be achieved using initiators like t-butylmagnesium bromide (tBuMgBr) in toluene. researchgate.netacs.org Conversely, predominantly syndiotactic PMMA can be obtained under different conditions. researchgate.netacs.org
Proton transfer anionic polymerization (PTAP) is a method that allows for dual control of both molecular weight and tacticity. acs.orgnih.govacs.org In this technique, an organic compound with a weakly acidic C-H bond acts as a dormant species. acs.orgnih.govacs.org By using different ligands in conjunction with a bulky potassium base catalyst, the tacticity of the resulting PMMA can be tuned. acs.orgnih.govacs.org For example, without a ligand, the PMMA is nearly atactic, while the use of 18-crown-6 (B118740) as a ligand leads to predominantly syndiotactic PMMA, and chiral bis(oxazoline) ligands can produce slightly isotactic-rich PMMA. acs.orgnih.gov
Role of Initiator Systems and Ligands in Anionic Polymerization
The initiator system, which includes the initiator itself and any associated ligands, plays a pivotal role in the anionic polymerization of this compound (MMA), influencing the living character, molecular weight, stereoregularity, and yield of the resulting polymer. tubitak.gov.trtubitak.gov.tr
Different initiator systems have been explored to achieve controlled polymerization. For example, an n-butyl lithium/pyridazine system has been used as an initiator in both tetrahydrofuran (THF) and toluene. tubitak.gov.trtubitak.gov.tr The addition of ligands, such as lithium polyether alkoxides, has been shown to have a positive effect on the polymerization, promoting it at ambient temperatures and leading to more controlled outcomes. tubitak.gov.trtubitak.gov.tr These ligands can be classified as μ-type, σ-type, or dual μ/σ-type, and their complexation with the propagating anionic species can minimize side reactions and improve the living character of the polymerization. tubitak.gov.truliege.be For instance, μ/σ-type ligands like lithium 2-(2-methoxyethoxy)ethoxide (LiOEEM) and lithium 2-methoxyethoxide (LiOEM) have been demonstrated to be effective. tubitak.gov.truliege.be
The choice of ligand can directly influence the stereochemistry of the polymerization. researchgate.net In proton transfer anionic polymerization (PTAP), the use of 18-crown-6 as a ligand with a potassium base catalyst can produce predominantly syndiotactic poly(this compound) (PMMA). acs.org In contrast, chiral bis(oxazoline) ligands can lead to a slight enrichment of isotactic PMMA. acs.org This demonstrates the power of ligand selection in tuning the microstructure of the polymer.
The initiator itself also dictates the polymerization behavior. Initiators like tetramethylammonium-triphenylmethide have been used for the anionic polymerization of MMA, producing PMMA with narrow polydispersities, although initiator efficiencies can be low due to relatively slow initiation. cas.cn The stability of the initiator is also a critical factor. cas.cn
Table 3: Effect of Ligands on the Tacticity of PMMA in Proton Transfer Anionic Polymerization
| Ligand | Tacticity of PMMA |
|---|---|
| None | Nearly atactic (rr/mr/mm = 22/54/24) |
| 18-crown-6 | Predominantly syndiotactic (rr ≈ 58%) |
| Chiral bis(oxazoline) | Slightly isotactic-rich (mm ≈ 32%) |
This table is based on data from a study by Kitayama et al. acs.org and illustrates how different ligands can control the stereochemistry of the resulting PMMA.
Control of Living Character and Stereoregularity
The simultaneous control of both the living characteristics and the stereoregularity of this compound (MMA) polymerization is a significant objective in polymer synthesis, enabling the production of poly(this compound) (PMMA) with precisely defined architectures and properties.
In anionic polymerization, the choice of initiator and additives is crucial. For instance, using a n-butyl lithium/pyridazine system as an initiator in conjunction with lithium polyether alkoxides, such as lithium 2-(2-methoxyethoxy)ethoxide, allows for controlled polymerization at ambient temperatures. tubitak.gov.tr This system demonstrates positive effects on managing the living character, molecular weight, and stereoregularity of the resulting polymers. tubitak.gov.tr Specifically, an initiator/lithium-2-(methoxy)ethoxide ratio of 1/10 has been found to yield the most controlled polymerization, producing PMMA with narrow molecular weight distributions (as low as 1.28) and achieving nearly 100% conversion. tubitak.gov.tr Initiators with bulky alkyl groups, like 1,1-diphenylhexyllithium, can rapidly polymerize MMA to produce highly syndiotactic PMMA (approximately 85% syndiotactic triads) with narrow molecular weight distributions. researchgate.net
Controlled radical polymerization (CRP) techniques also offer pathways to regulate living character and stereoregularity. Cobalt(II) complexes have been studied for this purpose. An initiator system based on a cobalt(II) complex with 2-formylpyrrolyl chelating ligands and phosphine (B1218219) ligands can produce syndiotactic-rich PMMA (syndiotactic dyads, Pr > 0.7), with control over the polymerization possible below 50°C. ulisboa.pt The use of external stimuli, such as a high electric field, during free-radical polymerization has also emerged as a method for stereocontrol. Applying a DC electric field of up to 154 kV/cm can shift the tacticity of the resulting PMMA from syndiotactic to isotactic-rich (mm = 57.3%). chimia.ch Similarly, pH can be used to control stereoregularity in vesicle membranes, where a change in pH alters vesicle size and monomer conformation, thereby increasing the isotacticity of the PMMA. acs.org
Vesicular catalysis in an aqueous solution represents a green chemistry approach to stereoregular polymerization. By conducting the polymerization of MMA within the confined hydrophobic layers of hyperbranched polymer vesicles, the degree of isotacticity can be increased from 12% to 40% by decreasing the vesicle size. chinesechemsoc.org This effect is attributed to the conformation confinement of MMA monomers within the thin vesicle membranes. acs.orgchinesechemsoc.org
Cationic Polymerization of this compound (e.g., natural catalysts)
Cationic polymerization of this compound can be effectively initiated by natural or naturally derived catalysts, offering a more environmentally friendly approach. "Maghnite-H+," a montmorillonite (B579905) sheet silicate (B1173343) clay that has been exchanged with protons, is one such catalyst. researchgate.netresearchgate.net This solid acid catalyst can initiate the cationic polymerization of MMA, and its efficiency is influenced by reaction conditions. researchgate.net
Research has demonstrated the successful copolymerization of MMA with other monomers, such as N-vinyl-2-pyrrolidone (NVP) and propylene (B89431) oxide (PO), using Maghnite-H+ in bulk. researchgate.nettandfonline.com The polymerization rate and yield are dependent on factors like temperature and the amount of catalyst used. For the copolymerization of NVP and MMA, the reaction temperature was varied between 20 and 80°C, showing that the polymerization rate increases with both temperature and the proportion of Maghnite-H+. researchgate.netresearchgate.net This indicates a cationic polymerization mechanism, likely initiated by proton addition to the monomer from the clay catalyst. researchgate.net
Similarly, a new copolymer of propylene oxide and MMA has been synthesized via cationic polymerization in bulk at 20°C using Maghnite-H+. tandfonline.com The yield of this copolymerization was found to depend on the amount of catalyst and the reaction time. tandfonline.com Another variant, Maghnite-Na+, has been used as a natural anionic catalyst, achieving a 65% yield after 8 hours with a catalyst/monomer weight ratio of 10%, resulting in a PMMA with a number-average molecular weight (Mn) of 52,400 g/mol . tandfonline.com
The use of these clay-based catalysts represents a green chemistry approach, providing a nontoxic and effective proton source for the polymerization of various vinylic and heterocyclic monomers. researchgate.nettandfonline.com
Coordination Polymerization of this compound
Coordination polymerization is a significant method for synthesizing poly(this compound) (PMMA), where the catalyst's metal center, ligand structure, and reaction conditions play critical roles in determining catalytic activity and polymer properties. nih.gov
Various transition metal complexes are employed as catalysts. Cobalt(II) complexes combined with N,N-bis{(1-pyrazolyl)methyl}aniline ligands, when activated by a co-catalyst like modified methylaluminoxane (B55162) (MMAO), have been used for MMA polymerization. nih.gov Another study utilized a bis-imine cobalt catalyst with a benzhydryl-derived ligand framework, also activated by MMAO. This system achieved a high activity of 8.6 g PMMA/mmol cat·h and produced high molecular weight PMMA (5.7 × 10⁵ g/mol ) with a narrow molecular weight distribution (PDI = 1.57). ippi.ac.ir
Iminomethylpyridine-based copper(II) complexes can also effectively polymerize MMA at 60°C in the presence of MMAO, yielding syndio-enriched PMMA. rsc.org The steric and electronic properties of the substituents on the ligand architecture are influential in guiding the catalytic activity. rsc.org
The mechanism of coordination polymerization involves several factors that influence the outcome. Generally, an increase in the molar ratio of monomer to catalyst leads to a higher molecular weight. nih.gov The steric hindrance in the ligand around the metal center also has a pronounced effect on catalytic activity. nih.gov Diastereospecific metallocene catalyst pairs have been used for the in situ stereocomplexing polymerization of MMA, rapidly producing crystalline stereocomplex PMMA (sc-PMMA) with a high melting temperature (Tm) at ambient temperature. rsc.org
| Catalyst System | Co-catalyst | Temperature (°C) | Resulting Polymer Properties |
| Cobalt(II) complex with N,N-bis{(1-pyrazolyl)methyl}aniline ligand | MMAO | 60 | High molecular weight PMMA (Mn up to 1.13 × 10⁶ Da) nih.gov |
| Bis-imine cobalt catalyst with benzhydryl-derived ligand | MMAO | Room Temp. | High molecular weight (5.7 × 10⁵ g/mol ), narrow PDI (1.57), branched structure ippi.ac.ir |
| Iminomethylpyridine based Cu(II) complexes | MMAO | 60 | Syndio-enriched PMMA, Tg in the range of 123–128 °C rsc.org |
| Diastereospecific metallocene catalyst pair | None | Ambient | Crystalline stereocomplex PMMA (sc-PMMA), Tm = 213 °C, PDI = 1.14 rsc.org |
Spontaneous Initiation Mechanisms of this compound Polymerization
This compound can undergo spontaneous, or thermal, polymerization at high temperatures without the need for an external initiator. wpmucdn.com The mechanism of this self-initiation process has been a subject of theoretical and experimental investigation. It is generally understood to involve the formation of diradical intermediates from monomer molecules, which then generate the monoradicals necessary to start the polymer chain growth. wpmucdn.comacs.org
Two primary mechanisms have been proposed:
The Flory Mechanism: This mechanism suggests that two monomer molecules react to form a 1,4-singlet diradical. wpmucdn.com Computational studies support this pathway, identifying four favorable reaction paths consistent with the Flory mechanism. researchgate.net
The Mayo Mechanism: This mechanism involves the formation of a Diels-Alder adduct, which then homolytically cleaves to generate monoradicals. However, for MMA, the Diels-Alder initiation mechanism is considered less likely due to remarkably high energy barriers. wpmucdn.comresearchgate.net
Computational analysis using density functional theory (DFT) has provided significant insights. The formation of a diradical intermediate on the triplet surface has been identified. acs.orgnih.gov The most probable route for initiation is believed to be the generation of a monoradical through hydrogen abstraction from a third monomer molecule by either a singlet or triplet diradical. acs.orgnih.gov
Experimental studies of spontaneous MMA polymerization at temperatures between 100-130°C show low conversion of the monomer into high molecular weight polymers but a high conversion into oligomers like dimers and trimers. wpmucdn.com The formation of specific dimers, such as dimethyl 1-hexene (B165129) 2,5 carboxylate, provides evidence for the involvement of diradicals in the initiation process. wpmucdn.com
Strategies for Molecular Weight Control and Distribution in Poly(this compound) Synthesis
Controlling the molecular weight (Mₙ) and molecular weight distribution, or polydispersity (PDI or Đ), is essential for tailoring the properties of poly(this compound) (PMMA). mdpi.com Various strategies have been developed to achieve this, primarily through controlled/living polymerization techniques.
Atom Transfer Radical Polymerization (ATRP) is a powerful method for producing well-defined PMMA. mdpi.com A variant, Activators Regenerated by Electron Transfer (ARGET) ATRP , allows for the use of very low concentrations of a catalyst (in parts per million), which is beneficial for reducing contamination in the final product. ohiolink.edu14.139.213
Effect of Initiator/Catalyst Concentration: The molecular weight of the synthesized polymer is inversely proportional to the initiator concentration. By using a low initiator concentration (e.g., 0.047 mM) in an ATRP system under high pressure, PMMA with a very high Mₙ of 3.60 × 10⁶ Da has been synthesized. mdpi.com
Effect of Pressure: Increasing polymerization pressure can enhance the propagation rate constant (kₚ), which is beneficial for preparing high molecular weight polymers. mdpi.com Fukuda et al. systematically investigated the effect of pressure (0.1–500 MPa) on the ATRP of MMA, demonstrating that at 6 kbar, a well-defined PMMA with an Mₙ of 1.88 × 10⁶ Da could be obtained. mdpi.com
Effect of Solvent: The choice of solvent can significantly impact the polymerization kinetics and control. In ARGET ATRP, using low molecular weight polyethylene (B3416737) glycol (PEG) as a solvent can increase the reaction rate and provide good molecular weight control (Mₙ up to 96 kDa, Đ as low as 1.2) by stabilizing the catalyst complex. ohiolink.edu
Coordination Polymerization also offers routes to molecular weight control. Increasing the molar ratio of monomer to catalyst generally results in an increment in the molecular weight. nih.gov For example, a cobalt(II) complex with an MMAO co-catalyst synthesized PMMA with an Mₙ of 1.13 × 10⁶ Da. nih.gov
Anionic Polymerization using initiators like n-butyl lithium with specific ligands can yield PMMA with narrow molecular weight distributions (Đ as low as 1.28). tubitak.gov.tr
| Polymerization Method | Key Strategy | Resulting Mₙ (Da) | Resulting PDI (Đ) |
| ARGET ATRP | Low initiator concentration (0.047 mM) under high pressure | 3.60 × 10⁶ | - |
| ATRP | High pressure (6 kbar) | 1.88 × 10⁶ | - |
| ARGET ATRP | PEG solvent | 9.6 × 10⁴ | ~1.2 |
| Coordination Polymerization | Cobalt(II)/MMAO catalyst system | 1.13 × 10⁶ | 1.75 |
| Anionic Polymerization | n-BuLi/pyridazine/alkoxide initiator | - | ~1.28 |
Polymer Tacticity and Microstructure Control in Poly(this compound) Synthesis
The tacticity of poly(this compound) (PMMA)—the stereochemical arrangement of adjacent chiral centers—profoundly influences its physical properties. chimia.ch Control over the microstructure (isotactic, syndiotactic, or atactic) is a key goal in PMMA synthesis.
Anionic Polymerization is well-known for its ability to produce highly stereoregular polymers. The choice of initiator and solvent polarity are critical. Initiators with bulky alkyl groups, such as 1,1-diphenylhexyllithium, can yield highly syndiotactic PMMA (around 85% syndiotactic triads). researchgate.net The molecular weight of the produced PMMA can be better controlled in a polar solvent like tetrahydrofuran (THF) compared to a nonpolar solvent like toluene. tubitak.gov.tr
Coordination Polymerization using specific catalysts can also direct tacticity.
Cobalt-based catalysts: A bis-imine cobalt catalyst activated with MMAO produced PMMA with a microstructure of 48% syndiotactic, 29% isotactic, and 23% atactic. ippi.ac.ir
Copper-based catalysts: Iminomethylpyridine-based Cu(II) complexes in the presence of MMAO furnish syndio-enriched PMMA. rsc.org
Metallocene catalysts: Diastereospecific metallocene catalyst pairs can be used to perform in situ stereocomplexing polymerization, creating a blend of isotactic and syndiotactic chains that form a crystalline stereocomplex. rsc.org
Free Radical Polymerization , which typically produces atactic or syndiotactic-rich PMMA, can be influenced by external factors.
Electric Fields: Applying a strong static (DC) electric field (e.g., 154 kV/cm) during polymerization can dramatically increase the isotactic content (from 11.5% to 57.3%). chimia.chrsc.org The frequency and magnitude of an applied AC field can also be used to tune the tacticity. rsc.org
Vesicular Catalysis: Confining the polymerization within the thin hydrophobic layers of polymer vesicles in water offers a green method to control stereoregularity. The curvature of the vesicles confines the monomer conformation, and decreasing the vesicle size has been shown to increase the isotactic content of the resulting PMMA from 9% to 40%. acs.orgchinesechemsoc.org
| Polymerization Method | Control Strategy | Resulting Tacticity |
| Anionic Polymerization | Bulky initiator (e.g., 1,1-diphenylhexyllithium) | Highly syndiotactic (~85% rr) researchgate.net |
| Coordination Polymerization | Bis-imine cobalt/MMAO catalyst | 48% syndiotactic, 29% isotactic ippi.ac.ir |
| Coordination Polymerization | Diastereospecific metallocene pair | Stereocomplex (it/st ≈ 1/2) rsc.org |
| Free Radical Polymerization | High DC Electric Field (154 kV/cm) | Isotactic-rich (57.3% mm) chimia.ch |
| Vesicular Catalysis | Small vesicle size (85 nm) | Isotactic-rich (40% mm) chinesechemsoc.org |
Copolymerization Strategies Involving Methyl Methacrylate
Fundamental Principles of Methyl Methacrylate (B99206) Copolymerization
Copolymerization is a process in which two or more different types of monomers are polymerized together to form a copolymer. In the case of methyl methacrylate (MMA), this process is of significant industrial and academic importance, as it allows for the tailoring of polymer properties to suit specific applications. The behavior of MMA in copolymerization is governed by the relative reactivities of the monomers involved, which dictates the final structure and properties of the copolymer.
Monomer Reactivity Ratios and Their Determination
The relative reactivity of monomers in a copolymerization reaction is quantified by monomer reactivity ratios (r1 and r2). These ratios are crucial for predicting the composition of the copolymer formed from a given monomer feed. The reactivity ratio r1 is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 to the rate constant for it adding monomer 2. Conversely, r2 is the ratio for a propagating chain ending in monomer 2.
Several methods have been developed to determine these reactivity ratios experimentally. nii.ac.jp Traditional methods like the Fineman-Ross and Kelen-Tudos methods involve carrying out a series of copolymerizations at low conversions with varying initial monomer feed ratios and then analyzing the resulting copolymer composition. researchgate.netsapub.org More modern techniques, such as nuclear magnetic resonance (NMR) spectroscopy and partial least-squares (PLS) regression, allow for the determination of reactivity ratios from a single copolymer sample by analyzing the monomer sequence distribution. nii.ac.jpresearchgate.netvnu.edu.vn
For instance, in the free-radical copolymerization of this compound (MMA) with 2-ethoxyethyl methacrylate (2-EOEMA), the reactivity ratios were determined using the Fineman-Rose and Kelen-Tudos methods. sapub.org The mean reactivity ratios were found to be r1(MMA) = 0.8436 and r2(2-EOEMA) = 0.7751. sapub.org The product of these ratios (r1r2 = 0.6614) being less than one indicates the formation of a random copolymer. sapub.org Similarly, for the copolymerization of MMA with pure meta-divinylbenzene (m-DVB), the reactivity ratios were determined to be r1(MMA) = 0.41 and r2(m-DVB) = 0.61. tandfonline.com
The following table presents experimentally determined monomer reactivity ratios for the copolymerization of this compound (M1) with various comonomers (M2).
| Comonomer (M2) | r1 (MMA) | r2 (M2) | r1 * r2 | Copolymer Type | Reference |
| 2-Ethoxyethyl methacrylate | 0.8436 | 0.7751 | 0.6614 | Random | sapub.org |
| meta-Divinylbenzene | 0.41 | 0.61 | 0.2501 | Alternating tendency | tandfonline.com |
| para-Divinylbenzene | ~0.62 | ~1.3 | ~0.806 | Block tendency | tandfonline.com |
| Styrene (B11656) | 0.45 | 0.38 | 0.171 | Random | researchgate.net |
| Benzyl (B1604629) methacrylate | 0.96 | 1.06 | 1.0176 | Ideal | nii.ac.jp |
Statistical Analysis of Monomer Sequence Distribution in Copolymers
The distribution of monomer units along a copolymer chain has a profound impact on the material's properties. Statistical analysis of this sequence distribution provides valuable insights into the copolymer's microstructure. The run number, for example, describes the average number of monomer sequences (runs) in a copolymer chain. researchgate.net
Multivariate analysis of NMR spectra has emerged as a powerful tool for characterizing monomer sequence distribution. researchgate.net Principal component analysis (PCA) of 1H and 13C NMR spectra can effectively extract information about the chemical composition and monomer sequences in copolymers of MMA. researchgate.net This approach has been successfully applied to copolymers of MMA and tert-butyl methacrylate (TBMA) as well as MMA and benzyl methacrylate (BnMA). researchgate.net
For copolymers of MMA and 2-ethoxyethyl methacrylate, statistical methods based on reactivity ratios have been used to calculate the distribution of monomer sequences and the probability of finding specific mean sequence lengths. sapub.org The results of such analyses further support the random nature of these copolymers. sapub.org Computational methods, such as Monte Carlo simulations, are also employed to model and predict the formation of random copolymers with controlled monomer sequence distributions. nih.govaip.org These simulations have shown that factors like the degree of collapse of the parent homopolymer can influence the blockiness of the resulting copolymer. nih.govaip.org
Classification and Synthesis of this compound Copolymers
Copolymers of this compound can be broadly classified based on the arrangement of the monomer units along the polymer chain. The primary types are random, block, and graft copolymers, each with distinct synthetic strategies and resulting properties.
Random Copolymerization of this compound with Various Comonomers
In random copolymers, the monomer units are distributed randomly along the polymer chain. sapub.orgdergipark.org.tr This type of copolymer is typically synthesized by free-radical polymerization of MMA with a comonomer, often using a thermal initiator like azobisisobutyronitrile (AIBN). sapub.orgdergipark.org.tr The random nature of the copolymer is often indicated when the product of the monomer reactivity ratios (r1r2) is close to 1. sapub.org
For example, the free-radical copolymerization of MMA with 2-perfluorooctyl ethyl methacrylate in the presence of AIBN results in a random copolymer structure. dergipark.org.tr Similarly, living radical copolymerization of styrene and MMA mediated by a Ru(II) complex can produce random copolymers with controlled molecular weight and composition. acs.org This method has even been extended to synthesize novel ABC-type "block-random" copolymers, where each of the three segments is a random copolymer of differing compositions. acs.org A facile one-pot synthesis of poly(styrene-ran-methyl methacrylate) (PS-r-PMMA) has also been achieved using reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org
Block Copolymerization of this compound
Block copolymers consist of long sequences, or blocks, of one monomer followed by a block of another monomer. These materials often exhibit unique properties due to the phase separation of the different blocks. The synthesis of well-defined block copolymers typically requires controlled polymerization techniques.
One common strategy involves the sequential addition of monomers. For instance, block copolymers of styrene and MMA have been synthesized by the sequential addition of the monomers in a room-temperature ionic liquid using benzoyl peroxide (BPO) as the initiator. researchgate.net Another approach utilizes a macroinitiator. For example, an ABA-type triblock copolymer of MMA and a fluorine-containing polyimide (MMA-b-PI-b-MMA) was synthesized by using a polyimide macroinitiator for the atom-transfer radical polymerization (ATRP) of MMA. oup.com
Living polymerization techniques are particularly well-suited for synthesizing block copolymers. Cationic indium catalysts have been used for the selective block copolymerization of lactide and MMA in a one-pot, sequential addition process. acs.org Furthermore, poly(this compound) with an unsaturated chain end can act as a macroinitiator in the polymerization of other monomers, such as styrene, acrylonitrile (B1666552), and acrylates, to form block copolymers via addition-fragmentation chain transfer (AFCT). rsc.org
Graft Copolymerization of this compound
Graft copolymers are a type of branched copolymer where chains of one monomer are grafted onto a main polymer chain of another monomer. This modification is often used to alter the surface properties or compatibility of a polymer.
A common method for preparing graft copolymers is to initiate the polymerization of one monomer from a pre-existing polymer backbone. For example, this compound has been grafted onto natural rubber in the latex phase using a redox initiation system, with microwave irradiation significantly reducing the reaction time compared to conventional heating. scientific.net MMA has also been graft copolymerized onto mercaptochitin in dimethyl sulfoxide, achieving a high grafting percentage. acs.org
The "grafting from" approach involves growing the grafted chains from active sites created on the backbone polymer. This has been demonstrated by grafting MMA onto ethyl cellulose (B213188) in a homogeneous medium using radical initiators like ammonium (B1175870) persulfate. tandfonline.com Another example is the grafting of MMA onto cellulose acrylate (B77674) acetate (B1210297), where the double bonds in the cellulose ester are involved in the reaction. jst.go.jp Conversely, the "grafting to" method involves attaching pre-formed polymer chains to the backbone. The synthesis of graft gelatin and poly(this compound) copolymers can involve both "grafting from" and "grafting to" mechanisms simultaneously, leading to a cross-linked structure. mdpi.com
Tailoring Poly(this compound)-Based Copolymer Architecture for Enhanced Performance
Poly(this compound) (PMMA) is well-regarded for its high optical transparency, but its applications can be limited by its inherent brittleness and poor heat resistance. researchgate.net To overcome these limitations, researchers have focused on copolymerizing this compound (MMA) with other monomers to create copolymers that are both transparent and flexible, with improved thermal and mechanical properties. nih.govresearchgate.net
One strategy involves the bulk polymerization of MMA with comonomers like isobornyl methacrylate (IBMA) and methacrylamide (B166291) (MAA). researchgate.net This approach has yielded transparent and heat-resistant copolymers with low molecular weight distribution and excellent optical properties. researchgate.net Another approach involves synthesizing PMMA-based random copolymers by introducing comonomers such as N-phenylmaleimide (PMI), N-cyclohexylmaleimide (CHMI), allyltrimethylsilane (B147118) (ATMS), or 2,2,2-trifluoroethyl methacrylate (TF) to a poly(this compound-co-styrene-co-acrylamide) (PMSAm) backbone. researchgate.net These modifications have been shown to improve heat resistance and reduce moisture absorption while maintaining high transparency (around 90%). researchgate.net For example, the PMSAm-CHMI copolymer exhibited a high glass transition temperature (Tg = 122.54 °C), and the PMSAm-TF copolymer showed increased hydrophobicity. researchgate.net
Graft copolymerization is another effective method to enhance flexibility. acs.org For instance, grafting PMMA onto an adhesive poly(ethylene-co-vinyl acetate) (EVA) has been shown to produce coatings with improved mechanical strength, reducing the tendency of pure PMMA coatings on optical fibers to crack upon bending. acs.org Similarly, copolymerizing MMA with a polydimethylsiloxane (B3030410) (PDMS) macromonomer can enhance the surface properties of the resulting films, leveraging the low Tg and high stability of PDMS. nih.gov
The development of PMMA-based ionogels has also demonstrated the potential for creating materials with high transparency (>93%) that remains intact even under significant mechanical deformation and at extreme temperatures. acs.orgresearchgate.net Furthermore, block copolymers of PMMA with polycarbonates (PCs) have been synthesized, resulting in highly flexible films that benefit from the similar transparency levels of both polymers. acs.org
Table 3: Properties of Transparent and Flexible PMMA-Based Copolymers
| Copolymer System | Comonomer(s) | Key Improved Properties | Transparency | Reference(s) |
| PMMA-co-IBMA-co-MAA | Isobornyl methacrylate (IBMA), Methacrylamide (MAA) | Heat resistance, Low moisture absorption | High | researchgate.net |
| PMSAm-co-CHMI | N-cyclohexylmaleimide (CHMI) | Heat resistance (Tg = 122.54 °C) | ~90% | researchgate.net |
| PMSAm-co-TF | 2,2,2-trifluoroethyl methacrylate (TF) | Reduced moisture absorption (hydrophobicity) | ~90% | researchgate.net |
| EVA-g-PMMA | Poly(ethylene-co-vinyl acetate) (EVA) | Mechanical strength, Flexibility | Not specified | acs.org |
| PMMA-co-PC | Polycarbonate (PC) | Flexibility | High | acs.org |
| PMMA-based ionogel | Not specified | Transparency under deformation and temperature extremes | >93% | acs.orgresearchgate.net |
The incorporation of nanofillers into a poly(this compound) (PMMA) matrix is a key strategy for developing advanced hybrid materials and nanocomposites with enhanced properties. tandfonline.com Graphene and its derivatives, particularly graphene oxide (GO), have garnered significant attention as reinforcing agents due to their exceptional mechanical, thermal, and electrical properties. tandfonline.comnih.gov
The synthesis of PMMA/graphene oxide (PMMA/GO) nanocomposites can be achieved through various methods, including in situ emulsion polymerization, solution mixing, and miniemulsion polymerization. tandfonline.commdpi.com In situ emulsion polymerization has been used to fabricate PMMA/graphene nanocomposites, which showed a significant increase in thermal stability (by about 35°C) and electrical conductivity. tandfonline.com Another approach involves mixing PMMA latex with a GO dispersion, followed by reduction, to create PMMA/reduced graphene oxide (RGO) nanocomposites with a low electrical percolation threshold. tandfonline.com
Miniemulsion polymerization is a promising technique for creating stable latexes of encapsulated PMMA/GO nanocomposites. mdpi.com This method allows for the formation of nano-encapsulated structures and the production of high molecular weight composites. mdpi.com To ensure compatibility between the hydrophilic GO and the organophilic MMA monomer, surface modification of GO is often necessary. mdpi.com For instance, using an amphiphilic modifier like (ar-vinyl benzyl) trimethyl ammonium chloride (VBTAC) can effectively make GO compatible with the monomer, leading to the successful synthesis of stable PMMA/GO latex. mdpi.com
The resulting PMMA/GO nanocomposites exhibit improved properties. For example, the addition of just 0.3 wt% of GO can enhance the thermal stability and mechanical stiffness of PMMA. tandfonline.com These nanocomposites have also been explored for specialized applications, such as in dental fillers, where the incorporation of GO into PMMA-based dental fillings has been shown to improve morphology, overcome cavities and cracks, and enhance antibacterial activity. sciopen.comnih.gov The incorporation of GO can lead to a reduction in the optical bandgap of the material. sciopen.com
Table 4: Properties and Synthesis of PMMA/Graphene Oxide Nanocomposites
| Synthesis Method | GO/Graphene Content | Key Findings | Application | Reference(s) |
| In situ emulsion polymerization | 3 wt% graphene | Thermal stability increased by ~35°C; Electrical conductivity of 1.5 S/m | General reinforcement | tandfonline.com |
| Self-assembly (PMMA latex + GO dispersion) | 0.16 vol% RGO | Electrical conductivity of 64 S/m | Conductive materials | tandfonline.com |
| Miniemulsion polymerization | Not specified | Stable latex of exfoliated PMMA-encapsulated GO | General reinforcement | mdpi.com |
| Acoustic-solution-sonication-casting | Not specified | Improved morphology, reduced bandgap, enhanced antibacterial activity | Dental fillers | sciopen.comnih.gov |
Block copolymers, composed of two or more chemically distinct polymer chains linked together, have the remarkable ability to self-assemble into ordered, nanoscale structures. fraunhofer.desigmaaldrich.com Poly(styrene)-block-poly(this compound) (PS-b-PMMA) is one of the most extensively studied block copolymer systems, particularly for its applications in directed self-assembly (DSA) for nanolithography. fraunhofer.deuq.edu.au
The self-assembly of block copolymers is driven by the micro-phase separation of the immiscible polymer blocks. fraunhofer.de Depending on the volume fraction of the constituent blocks, PS-b-PMMA can form various morphologies, including lamellae (alternating layers), cylinders, and spheres, with feature sizes typically in the range of 5 to 50 nm. fraunhofer.desigmaaldrich.com In thin films, these structures can form ordered arrays that can be used as templates for patterning at the nanoscale. sigmaaldrich.com
For applications in DSA, controlling the orientation of these self-assembled domains is crucial. sigmaaldrich.com To achieve structures that are perpendicular to the substrate, which is often desirable for pattern transfer, it is necessary to manage the wetting interactions between the polymer blocks and the surface. sigmaaldrich.com This is often accomplished by modifying the substrate with a random copolymer brush or mat that is non-preferential to either block, allowing the perpendicular orientation to be thermodynamically favored. sigmaaldrich.com
The Flory-Huggins interaction parameter (χ) between the polymer blocks is a key factor that governs the self-assembly process and the size of the resulting features. uq.edu.au For PS-b-PMMA, the relatively low χ value limits the minimum feature size that can be achieved. uq.edu.auuq.edu.au Research efforts have been directed at increasing this parameter, for instance, by blending the block copolymer with ionic liquids, which can enable the formation of smaller features and provide a way to tune the domain size and morphology. uq.edu.auuq.edu.au
Beyond PS-b-PMMA, other PMMA-based block copolymers also exhibit interesting self-assembly behavior. For example, block copolymers of poly(methacrylic acid) (PMAA) and PMMA can self-organize in water to form spherical or cylindrical micelles, and in aqueous salt solutions, they can form highly size-disperse structures, likely vesicles, as the pH increases. acs.org The morphology of these self-assembled structures is dependent on the relative lengths of the PMAA and PMMA blocks. acs.org
Degradation Mechanisms of Poly Methyl Methacrylate
Thermal Degradation Pathways of Poly(methyl methacrylate)
The thermal degradation of PMMA generally proceeds through a series of initiation, depropagation, and termination reactions. The initiation step involves the formation of radical species, which then "unzip" or depropagate, leading to the release of monomer, methyl methacrylate (B99206) (MMA). marquette.eduulisboa.pt
Initiation Mechanisms in Thermal Degradation
The initiation of thermal degradation in PMMA can occur through several mechanisms, each favored under different conditions. These include the scission of weak head-to-head linkages, random fission of the polymer backbone, and concerted reactions.
PMMA produced by free-radical polymerization often contains a small fraction of head-to-head (H-H) linkages, which are thermally weaker than the more common head-to-tail (H-T) linkages. d-nb.inforesearchgate.net The scission of these H-H bonds is a significant initiation pathway at lower degradation temperatures, typically between 150°C and 230°C. d-nb.inforesearchgate.net This process results in the formation of two tertiary macroradicals. mdpi.com The presence of these weak links contributes to the poorer thermal stability of PMMA synthesized via free-radical polymerization compared to that made by anionic polymerization, which lacks H-H linkages. d-nb.info The degradation initiated by H-H scission is often observed as the first of multiple steps in thermogravimetric analysis (TGA) of free-radically polymerized PMMA. d-nb.infopsu.edu Some studies have noted this initiation step occurs at temperatures around 270-300°C. researchgate.net
At higher temperatures, typically above 300°C, random scission of the polymer backbone becomes a more prominent initiation mechanism. mdpi.comresearchgate.net This involves the breaking of the more stable head-to-tail (H-T) linkages, leading to the formation of a primary and a tertiary macroradical. mdpi.com This pathway is particularly important for PMMA synthesized by anionic polymerization, which primarily consists of H-T linkages. mdpi.comugent.be
Another proposed initiation mechanism is the scission of the methoxycarbonyl side group. acs.orgdoi.org This reaction forms a mid-chain radical and is thought to be favored when the diffusion of larger radicals from H-T or H-H fission is kinetically limited by a "cage effect," where the constrained mobility of the newly formed macroradicals in the polymer melt leads to their recombination. mdpi.com
Theoretical studies have proposed the existence of concerted initiation reactions as an alternative pathway for PMMA thermal degradation. mdpi.comresearchgate.net These reactions involve a more complex rearrangement of bonds, potentially leading to the formation of radicals through a transition state that is stabilized by the formation of a π-bond between interior carbons. mdpi.com One such proposed concerted reaction involves the formation of two end-carbon radicals. mdpi.com Another theoretical concerted reaction has been suggested for the decomposition of primary radicals formed during H-T fission. mdpi.com
Depropagation (Unzipping) and Chain Scission Reactions (e.g., β-scission)
Once a macroradical is formed through an initiation event, the primary degradation pathway is depropagation, also known as "unzipping." marquette.edu This process involves a series of β-scission reactions where the radical end of the polymer chain successively cleaves, releasing monomer units of this compound (MMA). mdpi.comresearchgate.net This unzipping can continue until the entire polymer chain is converted back to monomer, which is why PMMA can be recycled with high monomer recovery yields. doi.org
The depropagation process can be very rapid, with a long "zip length," meaning many monomer units are released from a single initiation event. preprints.org However, the process can be terminated by reactions such as recombination or disproportionation between two radicals. preprints.org
In addition to depropagation from chain-end radicals, β-scission can also occur at mid-chain radicals formed through side-group scission. doi.org This leads to the formation of a tertiary end-chain radical and an isobutylene-capped chain. doi.org Furthermore, primary radicals formed from H-T fission can undergo a side-group β-scission, resulting in an unsaturated PMMA species. mdpi.com
Influence of Polymer Architecture and Synthesis Defects on Degradation Kinetics
The thermal stability and degradation kinetics of PMMA are significantly influenced by its architecture and the presence of defects introduced during synthesis. mdpi.comugent.be
Polymerization Method: PMMA synthesized via free-radical polymerization (FRP) exhibits lower thermal stability compared to PMMA produced by anionic polymerization (AP). d-nb.info This is primarily due to the presence of thermally labile structures in FRP-PMMA, such as head-to-head linkages and unsaturated chain ends resulting from termination by disproportionation. d-nb.infopreprints.org These defects act as initiation sites for degradation at lower temperatures. d-nb.info In contrast, AP-PMMA has a more regular structure, consisting almost exclusively of head-to-tail linkages, and thus its degradation is initiated mainly by random scission at higher temperatures. mdpi.comugent.be
Molecular Weight: The molecular weight of PMMA can also affect its thermal stability. researchgate.net Higher molecular weight PMMA may exhibit different degradation profiles compared to lower molecular weight samples. researchgate.netmdpi.com
Copolymerization: The introduction of comonomers into the PMMA backbone can alter its degradation behavior. For instance, copolymerizing MMA with monomers that form less stable radicals upon unzipping can "block" the depropagation process, thereby reducing the zip length. mdpi.com Conversely, incorporating a comonomer that creates a weak bond in the polymer backbone can facilitate main-chain scission at lower temperatures. acs.org
Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can produce PMMA with better-defined structures and fewer defects. mdpi.com For example, RAFT polymerization can minimize the formation of unsaturated chain ends, leading to enhanced thermal stability in the 200-300°C range. mdpi.com
Interactive Data Table: Effect of Synthesis Method on PMMA Degradation
| Polymerization Method | Predominant Linkage Type | Common Defects | Primary Initiation Mechanism(s) | Onset Degradation Temperature Range |
| Free-Radical Polymerization | Head-to-Tail | Head-to-Head Linkages, Unsaturated Chain Ends | Scission of H-H Linkages, Chain-End Scission | 150 - 300°C d-nb.infomdpi.com |
| Anionic Polymerization | Head-to-Tail | Few to none | Random Fission of H-T Linkages | ~360°C d-nb.info |
Photodegradation and UV-Induced Degradation of Poly(this compound)
Photodegradation, initiated by the absorption of ultraviolet (UV) radiation, is a primary cause of PMMA deterioration. fracturae.comspiedigitallibrary.org The energy from UV light can break the chemical bonds within the polymer structure, leading to a series of degradation reactions.
The degradation of PMMA is highly dependent on the wavelength of the incident UV radiation. osti.govrsc.org Shorter wavelengths carry higher energy and are generally more damaging. rsc.org
UV-C (below 280 nm): Radiation below 250 nm is known to cause chain scission as the main photodegradation mechanism. researchgate.net Studies using 253.7 nm radiation from mercury lamps have shown a rapid decrease in the molecular weight of PMMA. spiedigitallibrary.orgnist.gov
UV-B (280-320 nm): Chain scission in PMMA exposed to solar radiation is predominantly caused by UV radiation with wavelengths shorter than 320 nm. spiedigitallibrary.orgspiedigitallibrary.org
UV-A (320-400 nm): While less damaging than shorter wavelengths, UV-A radiation can still contribute to the degradation of PMMA. spiedigitallibrary.orgrsc.org Samples exposed to UV light at 340 nm (UVA) show the most yellowing. osti.gov Some studies have indicated that UV radiation with a wavelength of 365 nm can induce chemical, optical, and morphological changes, suggesting that chain scissions are induced. tandfonline.com However, other research suggests the absence of photodegradation in PMMA under illumination with UV wavelengths longer than 320 nm. rsc.org
It has been observed that the percent mass loss for the same percent degradation increases with increasing incident wavelength up to and including the infrared (IR) region, suggesting that in addition to random scission, unzipping of the polymer chain plays an important role that increases with wavelength. nist.gov
The absorption of UV radiation by PMMA initiates a series of chemical reactions that lead to the breakdown of the polymer.
The primary photochemical reaction is thought to be the radicalization of an ester side group, which leads to β-scission of the polymer backbone. spiedigitallibrary.orgspiedigitallibrary.org This process involves the following steps:
Initiation: High-energy UV radiation causes the homolytic cleavage of C-C and C-H bonds in the polymer backbone or ester side group, forming free radicals. mdpi.com
Propagation: These initial radicals can react with oxygen to form peroxy radicals. mdpi.com The peroxy radicals can then abstract hydrogen from the polymer chain, leading to the formation of hydroperoxides and more polymer radicals. The decomposition of hydroperoxides can lead to the formation of C=O bonds. researchgate.net
Chain Scission: The unstable polymer radicals can undergo chain scission, breaking the main polymer chain and reducing the molecular weight. rsc.orgnist.gov This is a dominant degradation mechanism in PMMA. mdpi.com
Product Formation: The degradation process can result in the formation of various volatile products, including carbon dioxide (CO), carbon monoxide (CO2), and this compound. spiedigitallibrary.orgspiedigitallibrary.org The loss of the ester group creates a greater free volume in the PMMA, which can increase the likelihood of creep and dimensional instability. spiedigitallibrary.orgspiedigitallibrary.org
Crosslinking, another possible reaction, may compete with scission, but in PMMA, scission is the dominant mechanism. mdpi.com
Environmental Degradation and Fate of Poly(this compound) in Various Media
Under normal usage conditions, PMMA is chemically stable and does not readily decompose or release harmful substances. immould.com It exhibits good resistance to moisture and many chemicals. immould.com However, its long-term fate in the environment is a subject of ongoing research.
In aquatic environments, the combined effects of photolysis, hydrolysis, and elevated temperatures can lead to the degradation of PMMA, potentially forming micro(nano)plastics within a couple of months. researchgate.net While PMMA is insoluble in water, water absorption can occur, leading to plasticization of the polymer. fracturae.com At higher water content, the polymer may lose its transparency. fracturae.com
On land, PMMA that ends up in landfills is not classified as hazardous waste. petrochemistry.eu Due to its resistance to weathering, it is expected to degrade very slowly. pmma-online.eu
Recycling is a key aspect of managing PMMA waste. PMMA can be recycled through mechanical or chemical processes. pmma-online.eu Chemical recycling, in particular, allows for the breakdown of PMMA into its original monomer, this compound (MMA), which can then be used to produce new PMMA of high quality. pmma-online.eutrinseo.com
Role of Additives and Environmental Factors in Poly(this compound) Degradation
The degradation of PMMA is significantly influenced by the presence of additives and various environmental factors. fracturae.comscielo.br
Additives:
UV Stabilizers: To protect the polymer from UV degradation, additives such as UV absorbers and hindered amine light stabilizers (HALS) are often incorporated. spiedigitallibrary.orgiaea.org UV absorbers work by sacrificially degrading from the UV light, while HALS act as radical scavengers. spiedigitallibrary.orgiaea.org The efficiency of these additives depends on their concentration, molecular weight, and structure. iaea.org
Plasticizers: These can be added to improve processing properties and impact strength. wikipedia.org
Comonomers: Adding comonomers like butyl acrylate (B77674) can enhance impact strength, while methacrylic acid can increase the glass transition temperature for higher temperature applications. wikipedia.org
Other Additives: Some additives, while intended for other purposes like flame retardancy, can influence the degradation process. marquette.edu For example, certain metal chlorides can coordinate with the carbonyl oxygens of the polymer and affect its degradation. marquette.edu
Environmental Factors:
Temperature: Higher temperatures generally accelerate the rates of chemical and biological degradation processes. mdpi.comproplate.com Thermal degradation of PMMA is a one-step process. iaea.org
Humidity: Moisture can penetrate the polymer, causing swelling and hydrolysis, which can weaken the material. fracturae.comproplate.com The presence of water can cause a transition from brittle to ductile behavior at room temperature. researchgate.net
Oxygen: The presence of oxygen is crucial for photo-oxidation reactions to occur. rsc.orgresearchgate.net
Environmental Considerations and Sustainability in Methyl Methacrylate Systems
Environmental Fate and Transport of Methyl Methacrylate (B99206) Monomer
Methyl methacrylate (MMA) released into the atmosphere has a short persistence. inchem.org Its degradation is primarily driven by photochemical reactions. The dominant degradation pathway in the air is its reaction with photochemically-produced hydroxyl (OH) radicals. mpausa.orgnih.gov This reaction leads to an estimated atmospheric half-life of approximately 7 hours for MMA. mpausa.org Another degradation pathway is the reaction with ozone, for which the atmospheric half-life has been calculated to be around one day. mpausa.org
The reaction of this compound with hydroxyl radicals in the presence of nitrogen oxides (NOx) results in the formation of several degradation products. The major products identified are methyl pyruvate (B1213749) and formaldehyde (B43269). nih.govdcceew.gov.au Specifically, the addition of the OH radical to the terminal carbon of the double bond in the MMA molecule leads to an intermediate 1,2-hydroxyalkoxy radical. The subsequent cleavage of the C1-C2 bond of this radical yields methyl pyruvate, with a reported molar yield of 92 ± 16%, and formaldehyde as a coproduct, with a molar yield of 87 ± 12%. nih.gov Due to its short atmospheric lifetime, elevated concentrations of this compound are generally confined to the local area of its emission. dcceew.gov.au
Table 1: Atmospheric Degradation of this compound
| Degradation Pathway | Reactant | Estimated Half-life | Major Degradation Products |
|---|---|---|---|
| Photochemical Reaction | Hydroxyl (OH) radicals | ~7 hours | Methyl pyruvate, Formaldehyde |
| Photochemical Reaction | Ozone (O₃) | ~1 day | Not specified |
When released into aquatic or soil environments, this compound is not expected to persist. It is considered readily biodegradable by microorganisms in both water and soil. mpausa.orgarkema.com The estimated half-life for aerobic biodegradation in water is between one to four weeks, while the anaerobic degradation half-life is estimated to be four to sixteen weeks. canada.ca In soil and water, microorganisms can break down this compound within hours or days. dcceew.gov.au
This compound has a low potential for adsorption to soil and sediment. arkema.comcanada.ca This is indicated by its low octanol-water partition coefficient (log Kow = 1.38) and low soil adsorption coefficient (log Koc = 0.94 – 1.86). inchem.orgarkema.com Because it does not bind well to soil, if released to the ground, it may move through the soil and enter groundwater. dcceew.gov.au
The potential for bioconcentration in aquatic organisms is low. inchem.orgcanada.ca The bioconcentration factor (BCF) has been estimated to be around 3 to 4, suggesting that this compound is not expected to accumulate significantly in the food chain. canada.canih.gov
Table 2: Environmental Fate of this compound in Water and Soil
| Parameter | Value/Estimate | Environmental Implication |
|---|---|---|
| Biodegradation | ||
| Aerobic Half-life (Aqueous) | 1 - 4 weeks | Readily biodegradable |
| Anaerobic Half-life (Aqueous) | 4 - 16 weeks | Readily biodegradable |
| Mobility | ||
| Log Octanol-Water Partition Coefficient (Kow) | 1.38 | Low adsorption to soil/sediment |
| Log Soil Adsorption Coefficient (Koc) | 0.94 - 1.86 | High mobility in soil |
| Bioaccumulation | ||
| Bioconcentration Factor (BCF) | ~3 - 4 | Low potential to bioaccumulate |
The primary sources of this compound released into the environment are industrial facilities that manufacture or use the chemical. dcceew.gov.au These industries include the chemical, plastics, paints, and coatings industries. dcceew.gov.au The majority of releases, estimated at around 98%, are emissions to the atmosphere due to the compound's volatility. inchem.org Smaller amounts are released into water and soil. inchem.org
Occupational exposures can occur during its production and use in various applications, such as in the manufacturing of acrylic plastics and polymers, surgical bone cement, and dental prostheses. nih.gov Emissions can also occur during the pyrolysis of acrylic plastics, for instance, when they are cut with a carbon dioxide laser. nih.gov While industrial processes are the main source, other potential releases include vapors and spills of products containing this compound. dcceew.gov.au
Recycling Technologies for Poly(this compound)
Chemical recycling of poly(this compound) (PMMA) is a well-established method for recovering the constituent monomer, this compound (MMA). sustainableplastics.com This approach, known as depolymerization, offers a route to a circular economy for PMMA-based products by converting plastic waste back into a high-purity raw material that can be re-polymerized to produce virgin-like PMMA. sustainableplastics.comucl.ac.uk This is particularly advantageous as mechanical recycling can sometimes result in materials with inferior properties. ucl.ac.uk Chemical recycling is considered a robust process, as impurities in the waste stream can often be separated during the purification of the recovered MMA, typically through distillation. ucl.ac.uk
Thermal depolymerization, or pyrolysis, is the most common method for the chemical recycling of PMMA. ucl.ac.uk This process involves heating PMMA waste in the absence of oxygen, which breaks the polymer chains and yields the MMA monomer with high efficiency. irantypist.comdtu.dk The thermal degradation of PMMA to MMA occurs at temperatures above its ceiling temperature of 220–230°C. dtu.dk
Several types of reactors are used for PMMA pyrolysis, including fixed-bed reactors, molten metal baths, extruders, and fluidized bed reactors. irantypist.comdtu.dk Research has shown that pyrolysis can achieve high monomer recovery rates. For instance, studies using a laboratory fixed-bed reactor have reported liquid product yields of around 99%, with the liquid fraction being composed mainly of the MMA monomer. wseas.us The optimal temperature for pyrolysis to maximize monomer yield is often cited as 450°C. dtu.dk At this temperature, monomer yields can be greater than 90 wt%. dtu.dk Lower temperatures may lead to incomplete depolymerization, while higher temperatures can result in the formation of a greater number of secondary degradation products. dtu.dk
Continuous processes for PMMA depolymerization are also being developed to improve industrial feasibility. acs.orggoogle.com One approach involves using a hot extruder where the plastic material is continuously fed and depolymerized. google.com Another advanced continuous flow setup utilizes an inline dialysis unit to immediately remove the monomer as it is formed, which shifts the depolymerization equilibrium and allows for high monomer recovery (up to 68%) at lower temperatures (160°C) and higher polymer concentrations compared to batch processes. acs.org
Table 3: Pyrolysis Conditions and Monomer Yield for PMMA Recycling
| Pyrolysis Process/Reactor | Temperature (°C) | Monomer (MMA) Yield | Reference |
|---|---|---|---|
| Fixed-Bed Reactor | 450 | >90 wt% | dtu.dk |
| Fluidized Bed | 400 | 80% | researchgate.net |
| Fixed-Bed Reactor | 450 | ~99% (liquid product) | wseas.us |
| Continuous Flow with Dialysis | 160 | up to 68% | acs.org |
Chemical Recycling (Monomer Recovery) of Poly(this compound)
Purification and Re-polymerization of Recycled Monomer
The transformation of recycled this compound (MMA) into a high-quality raw material involves crucial purification and re-polymerization steps. After the initial depolymerization of Poly(this compound) (PMMA) waste, the resulting crude monomer contains various impurities that must be removed to ensure the final product meets industry standards for performance and quality mmachemicals.com.
The primary purification method employed is distillation mmachemicals.commmachemicals.com. This process separates the MMA monomer from contaminants based on differences in their boiling points mmachemicals.com. The crude liquid MMA is heated, and the vapor, which is rich in MMA, is collected and condensed mmachemicals.com. Advanced filtration techniques are also utilized to eliminate any remaining solid particles and other contaminants mmachemicals.com. The goal of these purification stages is to produce a recycled MMA (rMMA) that is chemically identical to its virgin counterpart, making it suitable for a wide array of high-performance applications mmachemicals.commmachemicals.com. Some processes have demonstrated the ability to achieve a purity of over 98% for the recovered MMA compupointusa.com. One patented method, for instance, involves a two-stage distillation process using a crude distillation column followed by a rectification column, which can yield MMA monomer with a purity of 95-97% google.com.
Once purified, the high-purity rMMA can be re-polymerized to produce new PMMA products. Research has shown that recovered MMA from depolymerization can be successfully re-polymerized without the need for further purification, indicating the high quality of the recycled monomer acs.org. The re-polymerization process can be carried out using various standard polymerization techniques, such as solution, suspension, and emulsion polymerization bohrium.comresearchgate.netnih.gov. The resulting recycled PMMA (rPMMA) exhibits properties comparable to those of virgin PMMA, making it a viable and sustainable alternative for manufacturing a range of products, including acrylic sheets, automotive components, and adhesives mmachemicals.commmachemicals.com.
Research on High-Purity Recycled this compound (rMMA)
Significant research efforts have been directed toward optimizing the production of high-purity recycled this compound (rMMA) to ensure its viability as a substitute for virgin MMA. The focus of this research is to develop efficient and cost-effective purification techniques that can handle various types of PMMA waste streams, including those with contaminants sustainableplastics.com.
Studies have investigated the by-products formed during the thermal depolymerization of PMMA. These by-products can include methyl isobutyrate, methyl pyruvate, and 2,3-butanedione, some of which have boiling points close to that of MMA, complicating the purification process researchgate.net. Advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify these impurities and inform the development of targeted purification strategies bohrium.comresearchgate.netnih.govresearchgate.net.
Recent research has demonstrated that it is possible to produce rMMA with a purity exceeding 99% nsf.govmmatwo.eu. The MMAtwo project, a European Union-funded initiative, has developed a depolymerization and purification process that can yield rMMA with a purity of up to 99.8% mmatwo.eu. This high level of purity is critical for applications that demand exceptional optical clarity and material performance acs.orgchemanager-online.com.
Furthermore, research has explored the direct polymerization of crude rMMA to assess the feasibility of skipping the costly distillation step. While casting polymerization using crude rMMA resulted in residual by-products, solution and emulsion polymerization showed very few impurities, suggesting that for certain applications, direct polymerization of less purified rMMA could be a viable option bohrium.comresearchgate.netnih.gov. These advancements in producing high-purity rMMA are crucial for closing the loop in a circular economy for PMMA acs.org.
Mechanical Recycling of Poly(this compound)
Mechanical recycling is a process that involves the physical reprocessing of plastic waste into new products without altering the chemical structure of the material optica.org. For Poly(this compound) (PMMA), this typically includes sorting, grinding the plastic waste into smaller particles, followed by melting and extruding it to form new pellets or products mmachemicals.comsustainableplastics.comoptica.org.
However, the mechanical recycling of PMMA presents several challenges. A primary issue is the potential for thermal degradation during the melting process, which can lead to a decline in the material's quality, including reduced optical clarity, strength, and durability mmachemicals.commarket.us. This degradation can limit the applications for mechanically recycled PMMA, often resulting in "downcycling" where the recycled material is used in lower-performance products sustainableplastics.com.
Another significant challenge is the presence of contaminants. Cross-contamination with other plastics, such as polycarbonate, or foreign substances can significantly impact the optical properties of the recycled PMMA chemanager-online.com. The sorting and cleaning processes required to achieve a pure PMMA waste stream can be labor-intensive and costly chemanager-online.com. Furthermore, some forms of PMMA, like cast sheets with a very high molecular weight, are not suitable for mechanical recycling as they begin to degrade before they melt sustainableplastics.com.
Despite these limitations, mechanical recycling plays a role in managing PMMA waste, particularly for clean, post-industrial scrap irantypist.com. Collaborative projects involving automotive and materials companies are exploring ways to overcome these challenges by improving sorting technologies and compounding processes to enhance the quality of mechanically recycled PMMA from end-of-life vehicle parts sia.fr.
Comparative Analysis of Recycling Methods Based on Environmental Impact and Efficiency
The choice of recycling method for Poly(this compound) (PMMA) has significant implications for both environmental sustainability and process efficiency. The two primary methods, chemical recycling (depolymerization) and mechanical recycling, offer distinct advantages and disadvantages.
| Parameter | Chemical Recycling (Depolymerization) | Mechanical Recycling |
|---|---|---|
| Product Quality | Produces high-purity recycled MMA (rMMA) identical to virgin material, enabling a closed-loop system. mmachemicals.commmachemicals.commcc-methacrylates.com | Can lead to degradation of material properties (e.g., optical clarity, strength), often resulting in downcycling. mmachemicals.comsustainableplastics.commarket.us |
| Feedstock Tolerance | Can process a wider variety of PMMA waste streams, including mixed and contaminated materials. sustainableplastics.comchemanager-online.commcc-methacrylates.com | Requires clean, well-sorted, and uncontaminated single-type waste polymer to maintain quality. chemanager-online.comirantypist.com |
| Environmental Impact | Generally has a lower carbon footprint compared to virgin MMA production. Life Cycle Assessments (LCA) show it has the least environmental impact among end-of-life options. nsf.govresearchgate.net | While it avoids the energy-intensive depolymerization step, the overall environmental benefit can be limited by downcycling and the need for virgin material in high-end applications. researchgate.net |
| Efficiency (Recovery Rate) | High monomer recovery yields are possible, with some processes achieving over 90%. europa.eu | The process itself is efficient, but the overall material efficiency can be lower due to quality degradation over multiple recycling cycles. mcc-methacrylates.com |
Life Cycle Assessment (LCA) studies have consistently shown that chemical recycling offers a more favorable environmental profile for PMMA compared to other end-of-life options, including mechanical recycling, landfilling, and waste-to-energy nsf.govresearchgate.net. One study concluded that chemical recycling is a promising technology for managing end-of-life PMMA waste, given the high efficiency of the process and the high electricity demand for virgin MMA production nsf.gov. Specifically, a scenario involving a mix of chemical and mechanical recycling was found to yield the largest greenhouse gas savings researchgate.net. The ability of chemical recycling to produce virgin-quality material supports a true circular economy by reducing the need for fossil-fuel-based raw materials acs.orgresearchgate.net.
Sustainable Production Initiatives for this compound
Development of Bio-based Feedstocks and Manufacturing Technologies
In a significant move towards sustainability, the chemical industry is actively developing bio-based feedstocks and innovative manufacturing technologies for the production of this compound (MMA). This shift aims to reduce the reliance on traditional petrochemical sources and lower the carbon footprint of MMA production coherentmarketinsights.com.
One promising approach involves the use of plant-derived raw materials in the existing MMA manufacturing process mitsubishi-chemical.comsustainableplastics.com. Companies like Mitsubishi Chemical are pioneering this by designing pilot plants to produce MMA from 100% bio-derived carbon mitsubishi-chemical.comsustainableplastics.com. This "drop-in" approach allows for the integration of renewable feedstocks into established industrial infrastructures sustainableplastics.com.
Another area of research focuses on the direct production of MMA from biomass through fermentation and catalytic conversion processes mitsubishi-chemical.comsustainableplastics.com. This involves engineering microorganisms to convert sugars, such as glucose from lignocellulosic biomass, into chemical intermediates like itaconic acid or citramalic acid acs.orgresearchgate.net. These intermediates can then be catalytically converted into methacrylic acid (MAA), a precursor to MMA acs.orgresearchgate.netacs.org. Research has demonstrated the potential to achieve high yields in these bioconversion pathways acs.orgresearchgate.net. For instance, a hybrid approach combining biotechnological fermentation with heterogeneous catalysis has been developed for the conversion of glucose to methacrylic acid acs.org.
| Bio-based Feedstock | Intermediate Compound | Conversion Process | Key Research Findings |
|---|---|---|---|
| Sugars (e.g., Glucose) | Itaconic Acid | Fermentation followed by catalytic decarboxylation. acs.org | High selectivity to methacrylic acid (>90%) has been reported, though yields can be limited. acs.org |
| Sugars (e.g., Glucose) | Citramalic Acid | Engineered E. coli fermentation followed by thermal heterogeneous catalysis (decarboxylation and dehydration). acs.orgresearchgate.net | High yield of citramalic acid from glucose (91% of theoretical maximum) has been achieved. acs.orgresearchgate.net |
| Itaconic Acid / Methanol (B129727) | - | Single-step cascade decarboxylation/esterification over solid catalysts. acs.orgresearchgate.net | Direct conversion to MMA has been demonstrated, offering a more streamlined process. acs.orgresearchgate.net |
These initiatives represent a significant step towards creating a more sustainable and environmentally responsible MMA manufacturing process, aligning with the broader goals of a bio-based economy coherentmarketinsights.com.
Contribution to Circular Economy Models in Polymer Industry
This compound (MMA) and its polymer, PMMA, are increasingly recognized for their significant role in advancing circular economy models within the polymer industry patsnap.com. The unique properties of PMMA, particularly its ability to be chemically recycled back to its original monomer with high purity, make it an ideal material for a closed-loop system acs.orgmcc-methacrylates.comtrinseo.com.
The concept of a circular economy aims to eliminate waste and maximize the efficient use of resources by keeping materials in circulation for as long as possible patsnap.com. For PMMA, this is achieved through chemical recycling, which allows for the creation of recycled PMMA that is indistinguishable in quality from virgin material mcc-methacrylates.comtrinseo.com. This process of depolymerization and re-polymerization can be repeated multiple times without significant loss of performance, which is a key advantage over mechanical recycling that often leads to material degradation mcc-methacrylates.com.
By creating a robust system for collecting, sorting, and chemically recycling PMMA waste, the industry can significantly reduce its reliance on fossil fuels, decrease greenhouse gas emissions, and minimize landfill waste mmachemicals.comchemanager-online.comcoherentmarketinsights.com. The European Chemical Industry Council estimates that circular acrylic PMMA could reduce the CO2 footprint by approximately 70% compared to virgin acrylic trinseo.com.
Industry-wide collaborations are crucial for the success of these circular models. Initiatives like the MMAtwo project bring together various stakeholders across the PMMA value chain to develop and implement effective recycling technologies for both post-industrial and post-consumer waste trinseo.com. By designing products for easier disassembly and recycling, and by establishing efficient collection and logistics networks, the polymer industry can fully leverage the sustainable potential of MMA and contribute to a more circular and resource-efficient future chemanager-online.compatsnap.com.
Academic Analysis of Regulatory Frameworks Affecting this compound and its Polymers
The production and application of this compound (MMA) and its polymers, most notably poly(this compound) (PMMA), are governed by a complex web of international and national regulations. These legal frameworks are primarily designed to mitigate the potential environmental and health impacts associated with the lifecycle of these materials, from manufacturing to disposal. Academic scrutiny of these regulations provides critical insights into their effectiveness, challenges, and the evolving landscape of chemical management.
Compliance with Environmental Regulations (e.g., REACH, emissions, waste management)
In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation stands as a cornerstone of chemical governance. Under REACH, this compound is classified as a Class 1B reproductive toxic substance, placing it in the category of carcinogenic, mutagenic, or reprotoxic (CMR) substances. This classification necessitates clear labeling and the provision of warning signs throughout the supply chain to ensure safe handling and use. Furthermore, MMA has been included in the EU's Substance of Very High Concern (SVHC) Candidate List. This inclusion triggers specific obligations for companies, such as providing information on the presence of the substance in articles above a certain concentration threshold to allow for safe use by consumers.
Beyond the EU, other regulatory bodies have established their own standards. In the United States, the Environmental Protection Agency (EPA) has categorized this compound as a Hazardous Air Pollutant (HAP), which subjects its emissions to specific controls under the Clean Air Act perkinswill.com. These regulations aim to limit the release of MMA into the atmosphere from industrial sources.
The management of waste generated from MMA production and the end-of-life of PMMA products is another critical regulatory area. While PMMA scrap is not generally classified as hazardous waste, its disposal in landfills is an environmental concern due to its non-biodegradable nature patsnap.comacuite.fr. Regulations are increasingly pushing towards circular economy models that prioritize recycling and recovery over landfilling. The United Nations Environment Programme (UNEP) has also established guidelines for the responsible management of plastics, which encompasses materials like PMMA patsnap.com.
Academic analyses have highlighted both the strengths and weaknesses of these regulatory frameworks. For instance, a study on the application of PMMA in floor coatings in the Netherlands revealed discrepancies between the exposure estimates calculated according to REACH guidelines and the actual measured exposure levels in a real-world occupational setting. This suggests that while the regulatory framework provides a structure for risk assessment, its practical implementation and the models used may require refinement to accurately reflect real-world conditions.
The following interactive table provides a summary of key regulatory frameworks and their implications for this compound.
| Regulatory Framework | Jurisdiction | Key Provisions for this compound | Implications for Industry |
|---|---|---|---|
| REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) | European Union | Classified as a Class 1B reproductive toxic substance (CMR). Included in the SVHC Candidate List. | Stringent labeling and safety data sheet requirements. Obligation to communicate information on presence in articles. Potential for future restrictions. |
| Clean Air Act | United States | Classified as a Hazardous Air Pollutant (HAP). | Mandatory controls on emissions from production facilities and other industrial sources. |
| Waste Management Regulations | Various (National and Regional) | Varying regulations on the disposal of PMMA waste, with an increasing focus on recycling and diversion from landfills. | Need to invest in and adopt recycling technologies. Development of take-back and collection schemes for end-of-life products. |
Impact of Sustainability Initiatives on Production Processes and Supply Chains
In response to regulatory pressures and growing consumer demand for environmentally friendly products, the this compound industry has seen a significant shift towards sustainability. Major producers are investing heavily in research and development to create more sustainable production processes and to establish circular economy models for PMMA. These initiatives are having a profound impact on both the manufacturing landscape and the structure of the supply chain.
One of the most significant developments is the move towards bio-based this compound. This involves utilizing plant-derived raw materials as feedstock, thereby reducing the reliance on fossil fuels plasticsrecycling.org. This approach not only lowers the carbon footprint of MMA production but also introduces new dynamics into the supply chain, requiring the integration of agricultural and biomass sourcing.
Another key pillar of the industry's sustainability drive is the advancement of recycling technologies for PMMA. Due to its chemical structure, PMMA is highly suitable for chemical recycling, a process where the polymer is broken down into its constituent monomer, this compound. This recovered MMA can then be purified and used to produce new PMMA with quality comparable to that of virgin material. This creates a closed-loop system, significantly reducing waste and the need for new raw materials plasticsrecycling.org.
The MMAtwo project, a European initiative, has demonstrated the potential of this technology, achieving a 70% reduction in CO2 emissions for recycled MMA compared to virgin production and reaching recycling rates of 65-85%.
The transition to a circular economy for this compound presents both challenges and opportunities for the supply chain. A key challenge is the establishment of efficient and robust collection and sorting systems for post-consumer PMMA waste. This requires collaboration between producers, consumers, waste management companies, and recyclers. Furthermore, the logistics of transporting and processing waste materials need to be optimized to ensure economic viability and minimize environmental impact wur.nl.
The development of a circular supply chain also necessitates greater transparency and traceability of materials. Digital technologies, such as blockchain, are being explored as potential tools to track the flow of recycled content through the value chain, providing assurance to customers about the sustainability credentials of the final product.
The following interactive data table presents a comparative analysis of different this compound production routes, highlighting the environmental benefits of more sustainable approaches.
| Production Route | Feedstock | Key Environmental Considerations | Techno-Economic Status |
|---|---|---|---|
| Acetone (B3395972) Cyanohydrin (ACH) Process | Acetone, Hydrogen Cyanide | High energy consumption; use of toxic hydrogen cyanide. | Mature and widely used technology. |
| Ethylene-Based Process | Ethylene (B1197577), Methanol, Carbon Monoxide | Lower energy consumption compared to ACH; reliance on fossil fuels. | Commercially established alternative to ACH. |
| Bio-based Production | Plant-derived sugars, biomass | Reduced carbon footprint; potential for land and water use impacts associated with feedstock cultivation. | Emerging technology with ongoing research and development to improve efficiency and reduce costs. |
| Chemical Recycling of PMMA | Post-industrial and post-consumer PMMA waste | Significant reduction in greenhouse gas emissions and energy consumption compared to virgin production; diverts waste from landfills. | Technically viable with several commercial-scale plants in operation; economics are dependent on feedstock availability and quality. |
Advanced Analytical and Characterization Techniques in Methyl Methacrylate Research
Spectroscopic Characterization of Methyl Methacrylate (B99206) and Poly(methyl methacrylate)
Spectroscopic techniques are indispensable for probing the chemical structure of molecules. By analyzing the interaction of electromagnetic radiation with the material, detailed information about functional groups and the bonding environment can be obtained.
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in this compound and poly(this compound). The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.
In the FT-IR spectrum of PMMA, a distinct absorption band is observed in the range of 1150 cm⁻¹ to 1250 cm⁻¹, which is attributed to the C–O–C stretching vibration. nih.gov The presence of the acrylate (B77674) carboxyl group is confirmed by a strong band at 1732 cm⁻¹. nih.gov The α-methyl group vibrations are identified by two bands at 1388 cm⁻¹ and 754 cm⁻¹. nih.gov Furthermore, the bending vibration of the C–H bonds in the –CH₃ group appears at 1444 cm⁻¹. nih.gov The characteristic absorption vibration of PMMA is observed at 987 cm⁻¹, along with bands at 1062 cm⁻¹ and 843 cm⁻¹. nih.gov The spectrum of PMMA is dominated by the three prominent peaks characteristic of the ester group: the C=O stretch around 1730 cm⁻¹, and the C-C-O and O-C-C stretches at approximately 1191 cm⁻¹ and 1149 cm⁻¹, respectively. spectroscopyonline.com
| Functional Group | Vibrational Mode | Characteristic Absorption Band (cm⁻¹) in PMMA |
| Carbonyl (C=O) | Stretching | 1732 nih.gov |
| Ester (C-O-C) | Stretching | 1150-1250 nih.gov |
| α-methyl (C-H) | Bending | 1444 nih.gov |
| α-methyl group | Vibrations | 1388, 754 nih.gov |
| PMMA backbone | Characteristic vibrations | 1062, 987, 843 nih.gov |
This table presents characteristic FT-IR absorption bands for poly(this compound), aiding in the identification of its key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of both this compound and poly(this compound), including the determination of polymer tacticity.
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of PMMA, the large absorption at approximately 3.58 ppm corresponds to the ester methyl protons of the main-chain PMMA units. researchgate.net The tacticity of PMMA significantly influences the ¹H-NMR spectrum. For instance, the methylene (B1212753) (–CH₂–) group protons exhibit different chemical shifts depending on the stereochemistry. In isotactic PMMA, the two methylene protons are in different chemical environments, leading to two distinct peaks. impact-solutions.co.uk In contrast, in syndiotactic PMMA, the methylene protons are chemically equivalent and thus show a single peak. impact-solutions.co.uk Atactic PMMA, having both isotactic and syndiotactic sequences, will display all three peaks. impact-solutions.co.uk The α-methyl proton signals, appearing between 0.75 ppm and 1.25 ppm, are also sensitive to the triad (B1167595) tacticity, with distinct chemical shifts for isotactic (mm), heterotactic (mr), and syndiotactic (rr) triads. researchgate.net
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides even greater resolution for tacticity analysis. The chemical shifts of the quaternary carbon, the carbonyl carbon, and the α-methyl carbon are all sensitive to the stereochemical configuration of the polymer chain. For example, the signals for the carbonyl carbon in syndio-rich atactic PMMA can be assigned to different pentad sequences such as rrrm, rrrr, and rmrr at approximately 178.1, 177.8, and 176.9 ppm, respectively. researchgate.net The analysis of these signals allows for a quantitative determination of the polymer's tacticity. measurlabs.comacs.org
| Nucleus | Group | Chemical Shift (ppm) in MMA |
| ¹H | =CH₂ | 6.1, 5.5 |
| ¹H | -OCH₃ | 3.7 |
| ¹H | -CH₃ | 1.9 |
| ¹³C | C=O | ~167 |
| ¹³C | =C(CH₃) | ~136 |
| ¹³C | =CH₂ | ~125 |
| ¹³C | -OCH₃ | ~51 |
| ¹³C | -CH₃ | ~18 |
This table summarizes the typical ¹H and ¹³C NMR chemical shifts for the this compound monomer.
| Group | Tacticity | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH₃ | Isotactic (mm) | ~1.21 researchgate.net | ~16.7 auremn.org |
| Heterotactic (mr) | ~1.02 researchgate.net | - | |
| Syndiotactic (rr) | ~0.84 researchgate.net | - | |
| -OCH₃ | - | ~3.58 researchgate.net | ~52.2 auremn.org |
| Quaternary C | - | - | ~45.2 auremn.org |
| C=O | Syndiotactic-rich (rrrr) | - | ~177.8 researchgate.net |
| Syndiotactic-rich (rrrm) | - | ~178.1 researchgate.net | |
| Syndiotactic-rich (rmrr) | - | ~176.9 researchgate.net |
This table provides a summary of ¹H and ¹³C NMR chemical shifts for poly(this compound), highlighting the influence of tacticity on the spectral features.
Chromatographic Methods for Polymer Analysis
Chromatographic techniques are essential for separating polymer molecules based on their physical and chemical properties, providing crucial information about molecular weight distribution and chemical composition.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. specificpolymers.comtcu.edu The separation mechanism is based on the hydrodynamic volume of the polymer molecules in solution. paint.org Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules can penetrate the pores and have a longer retention time. bitesizebio.com
By calibrating the system with well-characterized polymer standards, such as PMMA standards with a narrow molecular weight distribution, the molecular weight moments (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of an unknown PMMA sample can be determined. specificpolymers.compolymersource.cashodex.de The choice of eluent is critical, with solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) being commonly used for PMMA analysis. specificpolymers.comwaters.com Advanced detection methods, such as a combination of refractive index (RI) and UV detectors, can provide information on the compositional analysis of copolymers containing PMMA. azom.com
| Parameter | Description | Typical Values/Conditions for PMMA Analysis |
| Mobile Phase (Eluent) | The solvent used to carry the polymer through the column. | Tetrahydrofuran (THF), Toluene (B28343), Dimethylformamide (DMF) specificpolymers.comwaters.com |
| Stationary Phase | Porous beads packed in the column. | Polystyrene-divinylbenzene gels azom.com |
| Detector | Device used to detect the polymer as it elutes. | Refractive Index (RI), UV-Visible, Light Scattering azom.com |
| Calibration Standards | Polymers of known molecular weight used to create a calibration curve. | Poly(this compound) standards shodex.desigmaaldrich.com |
| Flow Rate | The rate at which the mobile phase is pumped through the system. | Typically 1.0 mL/min |
| Temperature | The operating temperature of the columns. | Often ambient or slightly elevated (e.g., 30-40 °C) |
This table outlines typical experimental parameters for the analysis of poly(this compound) using Gel Permeation/Size Exclusion Chromatography.
Liquid chromatography (LC) is a versatile technique for separating polymers based on various properties, including chemical composition and functionality. rsc.org A specialized mode of LC, known as liquid chromatography at the critical condition (LCCC) or critical liquid chromatography, is particularly powerful for the analysis of functional polymers. nih.govacs.org
At the critical point of adsorption, the enthalpic interactions of the polymer with the stationary phase are balanced by the entropic effects of exclusion from the pores. acs.org Under these conditions, the separation is largely independent of the polymer's molecular weight, allowing for separation based on other characteristics, such as end-group functionality. nih.govnih.gov This technique has been successfully applied to separate functional PMMA polymers, synthesized via methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization, according to the number of functional groups they contain. acs.orgnih.gov The combination of LCCC with advanced detectors like mass spectrometry provides a powerful tool for the detailed characterization of functional PMMA. acs.org
Mass Spectrometry Applications in Poly(this compound) Characterization
Mass spectrometry (MS) has emerged as a crucial technique for the detailed structural characterization of polymers, providing information on molecular weight, end groups, and repeating units. nih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a particularly valuable soft ionization technique for polymer analysis. jeol.comjeol.com
In MALDI-TOF MS, the polymer is co-crystallized with a matrix and ionized by a laser, producing primarily singly charged ions. jeol.com The resulting mass spectrum shows a distribution of peaks, where each peak corresponds to a specific polymer chain length, allowing for the determination of the molecular weight distribution. jeol.com High-resolution MALDI-TOF MS can provide accurate mass measurements, enabling the determination of the elemental composition of the end groups. jeol.com
Electrospray ionization (ESI) is another soft ionization technique that can be coupled with mass spectrometry (ESI-MS) for PMMA characterization. ESI is considered a gentler ionization method than MALDI and can be particularly useful for analyzing labile end groups that might fragment during MALDI analysis. nih.gov The combination of liquid chromatography with ESI-MS (LC-ESI-MS) allows for the separation of functional polymers followed by their detailed mass spectrometric characterization. acs.org Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can be performed on selected parent ions to fragment the polymer chains and gain further insight into their structure and end groups. acs.orglcms.cz
| Ion Series | General Formula | Structural Information Obtained |
| [M+Na]⁺ | H-(C₅H₈O₂)n-H + Na⁺ | Molecular weight distribution and confirmation of hydrogen end groups. jeol.com |
| [M+Na]⁺ with end group variation | R₁-(C₅H₈O₂)n-R₂ + Na⁺ | Determination of the chemical nature of the end groups (R₁ and R₂). jeol.com |
| Fragment ions (from MS/MS) | Various | Elucidation of the structure of individual end groups and the polymer backbone. acs.orglcms.cz |
This table provides examples of ion series commonly observed in the mass spectrometric analysis of poly(this compound) and the structural information that can be derived from them.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful soft ionization technique used for the analysis of synthetic polymers like poly(this compound). jeol.commdpi.com It provides valuable data on molecular weight distribution, average molecular weight, and the structure of the polymer's main chain and end groups. jeol.com In this method, the polymer sample is co-crystallized with a matrix compound that absorbs ultraviolet laser light. jeol.com This process allows for the gentle desorption and ionization of the polymer molecules, typically as singly charged ions, minimizing fragmentation. jeol.comjeol.com
The time-of-flight analyzer then separates these ions based on their mass-to-charge ratio, as lighter ions travel faster and reach the detector first. jeol.com High-resolution MALDI-TOF-MS enables the accurate determination of the elemental compositions of polymer end groups. jeol.comjeol.com However, a common challenge in the MALDI-TOF analysis of polydisperse polymers is mass discrimination against higher-mass oligomers, which can be influenced by instrumental factors like detector saturation and the choice of matrix. nih.gov
Collision-Induced Dissociation (CID) can be coupled with MALDI-TOF-MS (in a TOF/TOF configuration) to fragment selected parent ions. tue.nllcms.cz The resulting fragmentation patterns provide detailed structural information about single end groups, which is not obtainable from a standard MS spectrum that only gives the sum-mass of both end groups. lcms.cz This MS/MS analysis is instrumental in understanding polymerization mechanisms. tue.nllcms.cz
| Parameter | Information Obtained/Technique Details | Reference |
|---|---|---|
| Primary Application | Molecular weight distribution, end-group analysis, main chain structure. | jeol.comjeol.com |
| Ionization Method | Soft ionization using a matrix to absorb laser energy, producing mainly singly charged ions. | jeol.comjeol.com |
| Common Matrix for PMMA | DCTB (trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile). | jeol.comjeol.com |
| Cationization Agent | Sodium trifluoroacetate (B77799) is often used to aid in the formation of polymer ions. | jeol.comjeol.com |
| Advanced Technique | MALDI-TOF/TOF with Collision-Induced Dissociation (CID) for fragmentation analysis and single end-group determination. | tue.nllcms.cz |
| Limitation | Potential for mass discrimination against high-mass oligomers. | nih.gov |
LC-Electrospray Ionization-Quadrupole-TOF-MS (LC-ESI-QTOF-MS) for End-Group Analysis
Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) is another sophisticated technique for polymer characterization, particularly for end-group analysis. waters.comamolf.nl The hyphenation of liquid chromatography with mass spectrometry allows for the separation of complex polymer mixtures before they enter the mass spectrometer. amolf.nlresearchgate.net
Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of polymers. waters.com In the case of PMMA, the polymer is often mixed with a salt to facilitate cationization (gaining a charge by associating with a cation). waters.com The QTOF mass spectrometer combines a quadrupole analyzer, which can select specific precursor ions, with a high-resolution time-of-flight analyzer. waters.com
This setup is highly effective for tandem mass spectrometry (MS/MS) analysis. By selecting a specific polymer ion with the quadrupole and fragmenting it, the resulting spectrum provides detailed structural information, which increases confidence in end-group determination. waters.comlcms.cz This capability is invaluable for understanding the synthetic processes used to create the polymer and for guiding further chemical modifications. waters.com Recent advancements have shown that noise-reduction methods using Fourier transform filtering can significantly improve the identification of peaks in the mass spectra of high molecular weight PMMA (13-17 kDa), facilitating successful end-group analysis. nih.gov
| Technique Component | Function in PMMA Analysis | Reference |
|---|---|---|
| Liquid Chromatography (LC) | Separates the polymer sample, reducing the complexity of the mixture entering the mass spectrometer. | amolf.nlresearchgate.net |
| Electrospray Ionization (ESI) | A soft ionization method that generates multiply charged ions from the polymer sample in solution. | waters.com |
| Quadrupole (Q) | Acts as a mass filter to select specific precursor ions for fragmentation (MS/MS analysis). | waters.com |
| Time-of-Flight (TOF) | Provides high-resolution mass analysis of precursor and fragment ions. | waters.com |
| Overall Application | Accurate and reliable end-group analysis, providing insights into polymerization processes. | waters.comamolf.nl |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Degradation Studies
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. nih.gov For PMMA, TGA is extensively used to study its thermal stability and degradation kinetics. nih.govmarquette.edu The analysis provides a TGA curve, which plots mass loss against temperature, and a derivative thermogravimetric (DTG) curve, showing the rate of mass loss.
The thermal degradation of PMMA often occurs in multiple steps, which can be identified from the TGA and DTG curves. For instance, some studies report a two-step degradation process for pure PMMA, with the first step occurring around 290°C and the second at 365°C (at a heating rate of 10°C/min). nih.gov Other research has identified three degradation stages related to different chemical processes: scission of head-to-head bonds (around 165°C), chain-end initiation (around 270°C), and random scission within the polymer chain (around 360°C). nsc.ru
By performing TGA experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) of degradation can be calculated using isoconversional methods. nih.govmarquette.edu These parameters are crucial for understanding the degradation mechanism and predicting the material's lifetime at elevated temperatures. The presence of additives or nanofillers in PMMA composites can significantly alter the TGA profile and activation energies, often leading to enhanced thermal stability. nih.govmarquette.edu
| PMMA Sample Type | Observed Degradation Characteristics (at 10 K/min in air) | Activation Energy (Ea) Range | Reference |
|---|---|---|---|
| Pure Commercial PMMA | Three endotherms around 270, 330, and 380°C. | Decreased from 160 to 110 kJ mol⁻¹ between α=0.05 and 0.55, then increased to 180 kJ mol⁻¹ at α=0.9. | marquette.edu |
| PMMA/Clay Nanocomposite | Degradation shifted to higher temperatures, indicating improved thermal stability. Maximum degradation temperature improved by 44°C. | Generally higher than pure PMMA, especially at conversion fractions (α) > 0.3. | nih.govresearchgate.net |
| PMMA (Radical Polymerization) | Two main degradation steps observed. | Not specified. | nih.gov |
| PMMA (Anionic Synthesis) | Single degradation step at ~360°C due to random chain scission. | Not specified. | nsc.ru |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mit.edu It is widely used to investigate thermal transitions in polymers like PMMA, most notably the glass transition temperature (Tg). mit.edurigaku.com The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. netzsch.com In a DSC curve, the Tg appears as a step-like change in the baseline, corresponding to a change in the material's heat capacity (Δcp). mit.edurigaku.com
The Tg of bulk PMMA is typically observed around 109-110°C. researchgate.netnetzsch.comnetzsch.com However, this value can be influenced by various factors, including the polymer's thermal history, molecular weight, and the presence of additives or fillers. astm.org For example, the incorporation of nanoclay into a PMMA matrix can restrict the segmental motions of polymer chains at the organic-inorganic interface, leading to a marginal increase in Tg. researchgate.net In studies of PMMA adsorbed onto silica (B1680970) as thin films, the Tg was found to increase significantly, reaching as high as 167°C, due to the confinement of polymer chains. acs.org
Dynamic or modulated DSC is an advanced form of the technique that can separate the total heat flow into reversing and non-reversing components. rigaku.com This is particularly useful for PMMA analysis, as it allows for the clear identification of the Tg in the reversing signal, even when it overlaps with other thermal events like enthalpy relaxation or dehydration in the non-reversing signal. rigaku.com
| PMMA Sample Condition | Glass Transition Temperature (Tg) | Specific Heat Capacity Change (Δcp) | Reference |
|---|---|---|---|
| Bulk PMMA (Amorphous) | ~109.3°C | 0.32 J/(g·K) (2nd heating) | researchgate.netnetzsch.com |
| PMMA/Nanoclay Composite | ~111.4°C | Not specified. | researchgate.net |
| PMMA Adsorbed on Silica (0.6Am) | 158°C | Transition breadth increased to 58°C. | acs.org |
| PMMA Adsorbed on Silica (0.5Am, mixed solvent) | 167°C | Transition breadth increased to 65°C. | acs.org |
Advanced Characterization for Polymer Microstructure and Morphology
Beyond molecular weight and thermal properties, understanding the microstructure and morphology of PMMA is essential for controlling its physical and mechanical properties. nih.govnih.gov A variety of advanced techniques are used for this purpose.
Microscopy techniques are fundamental for visualizing the morphology of PMMA-based materials.
Scanning Electron Microscopy (SEM) is used to study surface features and fracture surfaces. In PMMA/zinc oxide (ZnO) nanocomposites, SEM has shown the distribution of ZnO nanoparticles within the polymer matrix. nih.gov
Transmission Electron Microscopy (TEM) provides higher resolution images and can confirm the spherical nature and size distribution of PMMA nanoparticles. researchgate.net
Atomic Force Microscopy (AFM) is employed to analyze surface roughness and morphology at the nanoscale, which is critical for applications like self-cleaning surfaces. mdpi.com
Spectroscopic techniques provide insights into the chemical structure and molecular orientation.
Fourier Transform Infrared (FTIR) Spectroscopy is used to identify chemical bonds and functional groups within the polymer structure. mdpi.com
Sum Frequency Generation (SFG) Vibrational Spectroscopy is a surface-sensitive technique used to study the molecular chemical structure at the polymer/air interface. acs.org Studies on PMMA have shown that the surface is dominated by the ester methyl groups, with the alpha-methyl groups lying down on the surface. acs.org
These characterization methods are often used in combination to build a comprehensive understanding of structure-property relationships in PMMA and its composites, guiding the design of materials for a vast range of applications from dentistry to nanotechnology. nih.govnih.govadvancedsciencenews.com
| Technique | Type of Information Obtained for PMMA | Specific Finding/Application Example | Reference |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface morphology, fracture analysis, nanoparticle distribution. | Revealed homogeneous distribution of ZnO nanoparticles in a PMMA matrix. | nih.gov |
| Transmission Electron Microscopy (TEM) | Particle shape and size distribution. | Confirmed the spherical nature of PMMA nanoparticles with an average diameter of ~470 nm. | researchgate.net |
| Atomic Force Microscopy (AFM) | Surface topography and roughness at the nanoscale. | Used to analyze the surface roughness of PMMA composite films for self-cleaning applications. | mdpi.com |
| Sum Frequency Generation (SFG) Spectroscopy | Molecular structure and orientation at the polymer surface. | Determined that the ester methyl group dominates the PMMA/air interface. | acs.org |
| Dynamic Mechanical Analysis (DMA) | Thermomechanical properties (storage modulus, loss modulus). | Used to examine the viscoelastic behavior of PMMA foils and nanocomposites. | nih.govmdpi.com |
Computational and Theoretical Modeling of Methyl Methacrylate Systems
Modeling of Methyl Methacrylate (B99206) Polymerization Processes
The polymerization of MMA is a multifaceted process influenced by reaction kinetics, diffusion limitations, and the evolving structure of the polymer. Computational models are crucial for dissecting these interconnected phenomena.
Kinetic Modeling of Free Radical Polymerization
Kinetic modeling is essential for simulating and predicting the behavior of methyl methacrylate's free radical polymerization. These models are designed to account for the complex changes that occur as the reaction progresses from a low-viscosity monomer solution to a high-viscosity polymer matrix.
Mathematical models have been developed to capture this behavior. Often, these models are composed of two main contributions: one based on the classical theory of radical polymerization and another that specifically accounts for the polymerization during autoacceleration. researchgate.net As the reaction proceeds to very high conversions, a "glass effect" can occur, where the propagation reaction also becomes diffusion-controlled due to the system approaching its glass transition temperature, leading to a decrease in the polymerization rate. lew.ro
Kinetic models incorporate elementary reactions such as initiation, propagation, chain transfer to monomer, and termination by disproportionation and combination. lew.roscielo.org.mx The rate constants for propagation and termination are not treated as constant but are described as functions of monomer conversion to account for diffusion-limited effects. lew.ro These models can be validated by comparing simulation results with experimental data from techniques like differential scanning calorimetry (DSC), which measures the heat flow associated with the reaction. researchgate.net
| Modeling Aspect | Phenomenon | Description | Key Modeling Considerations |
|---|---|---|---|
| Autoacceleration (Gel Effect) | Sudden increase in polymerization rate. | Caused by a decrease in the termination rate constant due to diffusion limitations in the viscous medium. researchgate.netlew.ro | Termination rate (kt) becomes dependent on monomer conversion and polymer chain length. lew.ro |
| Glass Effect | Decrease in polymerization rate at high conversion. | The propagation reaction becomes diffusion-controlled as the system approaches the glass transition temperature. lew.ro | Propagation rate (kp) becomes dependent on monomer conversion. lew.ro |
| Reactor Simulations | Prediction of conversion and molecular weight. | Involves solving differential equations for monomer and initiator concentrations and polymer moments. scielo.org.mxmdpi.com | Incorporation of thermal effects and energy balances, especially for non-isothermal conditions. scielo.org.mx |
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the reaction mechanisms of MMA polymerization. These methods allow for the detailed study of transition states and the calculation of energy barriers associated with elementary reaction steps. informahealthcare.comwpmucdn.com
DFT has been successfully used to investigate the propagation kinetics of MMA. Studies have found that specific functionals, such as MPWB1K, can yield activation energies that are in excellent agreement with experimental data when low-frequency motions are treated as one-dimensional internal rotations. acs.org These calculations can also explore the effects of chain length on reaction kinetics by modeling the addition of monomeric, dimeric, and trimeric radicals to a monomer molecule, showing that results for the trimeric radical addition are closest to experimental values. acs.org
Furthermore, quantum chemistry elucidates the mechanisms of initiation and side reactions. For instance, calculations have been used to analyze the decomposition of initiators like benzoyl peroxide in the presence of catalysts, suggesting that the initiator forms a complex with the catalyst, which influences the decomposition rate. researchgate.net The study of backbiting reactions, an intramolecular chain transfer mechanism, has revealed that 1,5 and 1,7 hydrogen transfers (through 6- and 8-membered cyclic transition states, respectively) are the most favorable pathways for forming mid-chain radicals that lead to branching. informahealthcare.com
| Reaction Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Radical Propagation | DFT (MPWB1K/6-31G(d,p)) | Calculated activation energies in good agreement with experimental data. Trimer radical addition model best matches experimental kinetics. | acs.org |
| Initiation | DFT (TPSSTPSS/TZVP) | Modeled the complexation of benzoyl peroxide with ferrocene, explaining its effect on the initiation rate. | researchgate.net |
| Intramolecular Chain Transfer (Backbiting) | Quantum Chemical Calculations | Identified 1,5 and 1,7 backbiting mechanisms as the most favorable pathways for forming branching points in MMA polymerization. | informahealthcare.com |
| Self-Initiation | DFT (B3LYP/6-31G*) | Unlike acrylates, MMA thermal polymerization shows low conversion to high molecular weight polymer, with evidence for diradical formation leading to oligomers. | wpmucdn.com |
Molecular Dynamics Simulations for Polymerization and Structure Formation
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. In the context of MMA polymerization, MD simulations provide atomistic-level detail on the structure and conformational dynamics of the forming polymer.
Atomistic MD simulations have also been employed to investigate the impregnation of PMMA with other molecules, such as the drug carbamazepine, in a supercritical carbon dioxide environment. acs.orgnih.gov These simulations can reveal the primary interactions, such as hydrogen bonding between the carbonyl oxygen of PMMA and the drug molecule, and predict the uptake of the small molecule into the polymer matrix. acs.orgnih.gov While highly detailed, atomistic models are computationally intensive, limiting their ability to sample the large-scale conformational changes relevant to many polymer properties. To address this, coarse-grained MD models are developed, which group atoms into larger beads to simulate longer timescales and larger system sizes, while still reproducing key experimental properties like swelling coefficients. acs.org
Modeling of Poly(this compound) Degradation Mechanisms
Understanding the degradation of PMMA is critical for applications ranging from material stability to chemical recycling. Computational models are instrumental in unraveling the complex reaction networks involved in PMMA degradation under thermal stress.
Reactive Molecular Dynamics (RMD) Simulations for Degradation
Reactive Molecular Dynamics (RMD) is a type of simulation that allows for the modeling of chemical reactions by using force fields that can describe bond breaking and formation. RMD is particularly well-suited for studying the complex mechanisms of polymer thermal degradation in the condensed phase. nist.govleitir.is
RMD simulations of PMMA degradation have provided significant insights into the initiation reactions and the relative reactivities of the radicals formed. nist.govleitir.is Simulations have shown that this compound monomer is the dominant volatile product of thermal degradation, which is consistent with experimental observations of PMMA "unzipping" to its monomer. nist.gov The results have also helped to clarify the nature of the initiation reaction, suggesting that random main-chain scission is a key initiating event, although side-group fission also contributes. mdpi.com The simulations are typically performed at elevated temperatures (e.g., 1000-1500 K) to observe reactive events within computationally feasible timescales. nist.gov The product distributions obtained from these simulations generally show good agreement with experimental measurements. nist.gov
| Simulation Parameter | Value / Condition | Observation | Reference |
|---|---|---|---|
| Simulation Temperature | 1000 K, 1200 K, 1500 K | Higher temperatures are needed to observe reactions in feasible simulation times. | nist.gov |
| Ensemble | NVT (Constant Volume, Temperature) | RMD stage is performed after an initial equilibration stage. | nist.govfaa.gov |
| Primary Volatile Product | This compound | Consistent with experimental data for PMMA thermal degradation (depolymerization). | nist.gov |
| Initiation Mechanism | Main chain/backbone and side group fission | Less than 20% of initiation events were from main chain or side group fission in one study, highlighting the complexity. | mdpi.com |
Coupled Matrix-Based Monte Carlo (CMMC) Modeling of Thermochemical Degradation
Coupled Matrix-Based Monte Carlo (CMMC) modeling is a sophisticated simulation technique applied to gain a deep mechanistic understanding of the thermochemical degradation of PMMA. researchgate.netdoi.org This method has the unique advantage of explicitly linking the synthesis of the polymer to its subsequent degradation. doi.org
The process begins with a CMMC simulation of the free-radical polymerization of MMA to create a detailed, chain-by-chain description of the polymer feedstock, including information on chain length distribution, dispersity, and the fraction of structural defects like head-to-head linkages. doi.orgresearchgate.net This in silico generated polymer is then used as the input for the degradation model.
The degradation model itself accounts for numerous elementary reactions, including multiple types of chain fission (e.g., at head-head linkages, end-chain scission), depropagation (β-scission), and termination reactions. researchgate.netdoi.org It also considers the influence of chain length-dependent diffusion on reaction rates. By tuning the Arrhenius parameters of these elementary reactions against experimental data from thermogravimetric analysis (TGA), the CMMC model can provide detailed insights into the degradation mechanism across different temperature ranges. researchgate.netdoi.orgresearchgate.net For example, CMMC modeling has revealed that the fission of head-to-head linkages is a crucial initiation reaction at lower degradation temperatures, while a more complex interplay of various fission reactions dominates at higher temperatures. doi.orgresearchgate.net
Electronic Structure Calculations for UV Ablation and Degradation Pathways
Computational studies, particularly electronic structure calculations, provide significant insights into the complex mechanisms of ultraviolet (UV) laser ablation and degradation of poly(this compound) (PMMA). These theoretical approaches are crucial for understanding the wavelength-dependent reaction pathways that occur when PMMA is exposed to UV radiation. The interaction can trigger both photothermal events, where photon energy heats the material, and photochemical events, which lead to direct bond breakage. dtic.milresearchgate.net
Electronic structure calculations have been employed to determine the energetics of various reaction pathways for radicals formed during the UV irradiation of PMMA. dtic.mil These calculations help to identify the activation energy barriers for different degradation reactions, such as the formation of gaseous products like carbon monoxide (CO) and carbon dioxide (CO2). dtic.milresearchgate.net The energy supplied by different laser wavelengths (e.g., 157 nm, 193 nm, 248 nm) can overcome specific reaction barriers, dictating the dominant degradation pathway. researchgate.net
Key photochemical reactions in PMMA are wavelength-dependent and include Norrish type I and Norrish type II reactions, main-chain scission, and side-chain ester photolysis. uchicago.eduaip.org For instance, at 157 nm, photochemical absorption is linked to Norrish type II scission. dtic.milresearchgate.net However, simulations have also suggested that over a range of laser intensities, side-chain ester photolysis is the dominant channel, with main-chain scission being a minority pathway. uchicago.edu The primary volatile product from the thermal degradation of PMMA is the this compound monomer. nist.gov
The following table summarizes key reaction pathways in PMMA degradation as studied by computational methods.
| Reaction Type | Description | Key Findings from Calculations |
| Norrish Type I | Homolytic cleavage of the acyl-radical bond. | Electronic structure calculations help determine activation barriers for subsequent CO and CO2 formation. dtic.mil |
| Norrish Type II | Intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group. | Identified as a significant pathway in photochemical absorption, particularly with 157 nm laser ablation. dtic.milresearchgate.net |
| Ester Elimination | Scission of the side chain ester group. | Predicted to be a dominant channel over a range of laser intensities. uchicago.edu |
| Main-Chain Scission | Breakage of the polymer backbone. | Considered a minority channel in some VUV laser ablation simulations. uchicago.edu |
| Thermal Depolymerization | "Unzipping" of the polymer chain to yield monomer units. | This compound monomer is the primary volatile product of thermal degradation. nist.gov |
Data-Driven Modeling Approaches in Poly(this compound) Research
Data-driven modeling, including machine learning (ML) and other statistical methods, is increasingly being used to predict the properties, understand the degradation, and optimize the production of poly(this compound) (PMMA). These approaches leverage large datasets to identify complex patterns and relationships that are not easily discernible through traditional experimental or purely theoretical methods. rsc.org
One major application is in predicting the service life and degradation pathways of PMMA under various environmental stressors like UV radiation, heat, and humidity. springerprofessional.deosti.gov A domain knowledge-based, data-driven approach can quantitatively track the evolution of degradation modes and rates. springerprofessional.deresearchgate.net For instance, network structural equation modeling (netSEM) has been used to model the degradation pathway of PMMA within a
Machine learning algorithms are also employed to predict the mechanical and tribological properties of PMMA and its composites. researchgate.netresearchgate.net Techniques such as Random Forest (RF), Extra Trees (ET), and Gradient Boosting Machine (GBM) have been used to predict the wear and friction characteristics of PMMA nanocomposites reinforced with multi-walled carbon nanotubes (MWCNT). researchgate.net In one study, the GBM model showed high accuracy (R-squared of 0.99) in predicting wear values based on inputs like material weight percentage and load. researchgate.net Other ML models, including Feedforward Neural Networks (FFNN), Radial Basis Neural Networks (RBNN), and Support Vector Machines (SVM), have been used to predict the elastic modulus and compressive strength of PMMA-based composites reinforced with hydroxyapatite (B223615) (HAp). researchgate.net
Furthermore, data-driven models address challenges in manufacturing and quality control. In PMMA production, quality measurements can be time-consuming and costly, leading to large amounts of missing data. mdpi.com Subspace algorithms that adapt nonlinear iterative partial least squares (NIPALS) can build dynamic models from datasets with significant missing values, enabling better quality prediction and control in batch processes. mdpi.com Machine learning has also been applied to predict the morphology of polymer blends, such as those of polystyrene (PS) and PMMA, with high accuracy, which is crucial for applications like nanolithography. rsc.org Back propagation (BP) neural networks have been used to create models that predict the service life of PMMA based on its yellowing index after accelerated aging. acs.org
The table below showcases various data-driven models and their applications in PMMA research.
| Modeling Technique | Application in PMMA Research | Key Findings / Performance |
| Network Structural Equation Modeling (netSEM) | Quantifying degradation mechanisms and rates under environmental stressors. springerprofessional.deosti.gov | Successfully modeled changes in degradation pathways as PMMA transitions through degradation stages. springerprofessional.deosti.govresearchgate.net |
| Gradient Boosting Machine (GBM) | Predicting wear and friction of MWCNT-reinforced PMMA nanocomposites. researchgate.net | Outperformed other models with an R-squared of 0.99 and a low root mean square error (RMSE) of 0.62. researchgate.net |
| Back Propagation (BP) Neural Network | Predicting the service life of PMMA based on the yellowing index. acs.org | Found to be more accurate than nonlinear curve fitting for life prediction. acs.org |
| Support Vector Machine (SVM) | Predicting morphology of PS/PMMA blend thin films. rsc.org | Achieved a classification accuracy of 93.75%. rsc.org |
| Subspace Algorithms (NIPALS adaptation) | Quality modeling in PMMA production with missing data. mdpi.com | Successfully modeled the PMMA process to handle quality prediction problems with incomplete data. mdpi.com |
| FFNN, RBNN, SVM | Predicting mechanical properties of PMMA-Hydroxyapatite composites. researchgate.net | SVM yielded robust predictions closely matching experimental results; RBNN was identified as the most accurate for high-precision applications. researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing methyl methacrylate (MMA) and characterizing its purity in laboratory settings?
- Methodological Answer : MMA synthesis typically involves acetone cyanohydrin or ethylene-based routes. For laboratory-scale synthesis, the acetone cyanohydrin method is common:
React acetone with hydrogen cyanide to form acetone cyanohydrin.
Hydrolyze with sulfuric acid to produce methacrylamide sulfate.
Esterify with methanol to obtain crude MMA.
Purification involves distillation under reduced pressure (40–50°C, 20–30 mmHg). Purity is assessed via gas chromatography (GC) with flame ionization detection (FID), comparing retention times to certified standards. Quantitative analysis uses calibration curves with ≥99.5% purity as acceptable for polymerization studies .
Q. Which analytical techniques are critical for determining MMA’s structural and physicochemical properties?
- Methodological Answer :
- FT-IR Spectroscopy : Identifies functional groups (C=O at 1720 cm⁻¹, C-O at 1150 cm⁻¹).
- NMR Spectroscopy : ¹H NMR (δ 6.1 and 5.6 ppm for vinyl protons; δ 3.6 ppm for methoxy group) confirms monomer structure.
- DSC/TGA : Measures thermal stability (decomposition onset ~120°C) and glass transition temperature (Tg) of PMMA (~105°C).
- Viscosity Measurements : Intrinsic viscosity in toluene at 25°C determines molecular weight of polymerized MMA .
Q. How should researchers design experiments to assess MMA’s polymerization kinetics?
- Methodological Answer :
Free Radical Polymerization : Use azobisisobutyronitrile (AIBN) as initiator (0.1–1 wt%).
Kinetic Sampling : Withdraw aliquots at timed intervals, quench with hydroquinone, and analyze monomer conversion via gravimetry or GC.
Rate Calculation : Apply the Mayo-Walling equation to determine rate constants (kp).
Critical Note : Maintain inert atmosphere (N₂) to prevent oxygen inhibition. Replicate experiments ≥3 times to account for variability .
Advanced Research Questions
Q. How can discrepancies in reported MMA polymerization kinetics be resolved?
- Methodological Answer : Contradictions often arise from initiator efficiency (e.g., AIBN vs. benzoyl peroxide) or solvent effects (bulk vs. solution polymerization). To resolve:
Systematic Review : Compare studies using identical initiator concentrations and temperatures.
Computational Modeling : Apply Arrhenius-based models to reconcile rate differences (e.g., activation energy ~80 kJ/mol for AIBN).
Sensitivity Analysis : Test variables like monomer purity (≥99.5% required) using controlled batches from NIST-traceable suppliers .
Q. What advanced spectroscopic methods elucidate MMA degradation pathways in biomedical applications?
- Methodological Answer :
- ESI-MS : Identifies degradation byproducts (e.g., methacrylic acid) in simulated physiological conditions.
- XPS : Tracks surface oxidation (C-O/C=O ratio increase) after UV exposure.
- In Situ Raman : Monitors real-time chain scission during thermal degradation (100–200°C).
Data Interpretation : Cross-reference with cytotoxicity assays (e.g., MTT on L929 fibroblasts) to link degradation products to biocompatibility .
Q. How to optimize MMA-based nanocomposites for enhanced mechanical properties?
- Methodological Answer :
Nanofiller Integration : Disperse 1–5 wt% nano-ZrO₂ or SiO₂ via sonication in MMA monomer.
In Situ Polymerization : Initiate under UV light (λ = 365 nm) for uniform filler distribution.
Mechanical Testing : Measure tensile strength (ASTM D638) and modulus.
Key Finding : 3 wt% ZrO₂ increases PMMA’s tensile strength from 65 MPa to 89 MPa but reduces ductility (strain at break from 4% to 2.5%) .
Key Guidelines for Researchers
- Safety Protocols : Use fume hoods for MMA handling (TLV 50 ppm; OSHA 1910.1020). Test for allergic sensitization via patch tests before in vivo studies .
- Data Reproducibility : Archive raw data (e.g., GC chromatograms, NMR spectra) in supplemental materials with detailed metadata .
- Ethical Reporting : Disclose conflicts of interest (e.g., industry-funded studies) and adhere to IUPAC nomenclature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
